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  • Product: (s)-Piperidin-2-ylmethanol hydrochloride
  • CAS: 459834-03-8

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of (S)-Piperidin-2-ylmethanol Hydrochloride

Executive Summary (S)-piperidin-2-ylmethanol hydrochloride (CAS: 459834-03-8) is a highly versatile, functionalized chiral building block utilized extensively in modern medicinal chemistry. This technical guide provides...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-piperidin-2-ylmethanol hydrochloride (CAS: 459834-03-8) is a highly versatile, functionalized chiral building block utilized extensively in modern medicinal chemistry. This technical guide provides an in-depth analysis of its physicochemical properties, chemical reactivity, and critical role in the synthesis of advanced Active Pharmaceutical Ingredients (APIs). By detailing field-proven protocols and mechanistic pathways, this whitepaper serves as a comprehensive resource for researchers and drug development professionals engineering targeted antineoplastic agents and sequence-selective DNA binders.

Introduction & Structural Significance

The piperidine scaffold is a ubiquitous structural motif in pharmaceuticals, prized for its favorable pharmacokinetic properties and its ability to engage diverse biological targets. Specifically, the (S)-enantiomer of piperidin-2-ylmethanol provides precise 3D spatial orientation, which is essential for stereoselective binding in complex API architectures. Supplied primarily as a hydrochloride salt to ensure stability against oxidation and moisture, this intermediate requires careful handling and specific neutralization protocols to liberate the reactive secondary amine for downstream coupling.

Physicochemical Profiling

(S)-piperidin-2-ylmethanol hydrochloride is a solid, white to off-white1[1]. The hydrochloride salt form significantly enhances the shelf-life of the compound by preventing the degradation typically observed in free secondary amines.

Table 1: Core Physicochemical Data

PropertySpecification
IUPAC Name [(2S)-piperidin-2-yl]methanol hydrochloride
CAS Registry Number 459834-03-8[1]
Molecular Formula C₆H₁₄ClNO (C₆H₁₃NO · HCl)[1]
Molecular Weight 151.64 g/mol [1]
Physical Form Solid[1]
Melting Point 130-132 °C[2]
Purity ≥ 97%[1]
Storage Conditions Refrigerator (2-8 °C)[1]

Chemical Reactivity & Mechanistic Pathways

The bifunctional nature of (S)-piperidin-2-ylmethanol—comprising a secondary amine and a primary alcohol—allows for highly orthogonal functionalization. The hydrochloride salt must first be neutralized to generate the free base. From there, chemists can selectively protect the nitrogen (e.g., via N-Boc or N-Cbz) to direct reactivity toward the primary alcohol (e.g., O-acetylation or O-tosylation), or directly utilize the secondary amine in nucleophilic substitutions or3[3].

Reactivity SM (S)-piperidin-2-ylmethanol HCl FreeBase Free Base (Nucleophile) SM->FreeBase Et3N / DCM N_Protected N-Protected Intermediate FreeBase->N_Protected N-Protection API Advanced API Scaffold FreeBase->API Direct N-Coupling O_Functionalized O-Functionalized Derivative N_Protected->O_Functionalized Ac2O / Pyridine O_Functionalized->API Cross-Coupling

Synthetic workflow and orthogonal reactivity of (S)-piperidin-2-ylmethanol hydrochloride.

Applications in Advanced API Synthesis

Pyrridinobenzodiazepines (PDDs) as Antineoplastic Agents

PDDs are tricyclic compounds related to pyrrolobenzodiazepines (PBDs), functioning as potent sequence-selective 4[4]. The synthesis of these antineoplastic agents heavily relies on the incorporation of (S)-piperidin-2-ylmethanol. The chiral piperidine ring is coupled to the PDD scaffold, where its stereochemistry dictates the spatial alignment of the electrophilic N10=C11 imine group. This precise alignment is required to form a covalent adduct with the C2-amino group of guanine in DNA, ultimately triggering apoptosis in cancer cells[4].

Quinoline-Piperidine Derivatives for Targeted Oncology

(S)-piperidin-2-ylmethanol is a critical precursor in the stereoselective synthesis of quinolin-4-yl(piperidin-2-yl)methanol derivatives, such as (R)-(2-(4-chlorophenyl)quinolin-4-yl)((S)-piperidin-2-yl)methanol[5]. These compounds are engineered for the treatment of5, including pancreatic and skin cancers[5]. The specific (S)-configuration of the piperidine moiety is rigorously selected to maximize therapeutic efficacy while minimizing off-target central nervous system (CNS) side effects[5].

Mechanism ChiralBlock (S)-piperidin-2-ylmethanol PDD Pyrridinobenzodiazepine (PDD) Conjugate ChiralBlock->PDD Scaffold Integration Quinoline Quinoline-Piperidine Derivative ChiralBlock->Quinoline Stereoselective Coupling DNA DNA Minor Groove Alkylation PDD->DNA N10=C11 Imine Reaction Target Systemic Cancer Target Inhibition Quinoline->Target Kinase/Receptor Binding Apoptosis Targeted Apoptosis (Cell Death) DNA->Apoptosis DNA Damage Response Target->Apoptosis Reduced Proliferation

Mechanistic pathway of (S)-piperidin-2-ylmethanol derivatives in targeted oncology.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating mechanistic rationale and quality control checkpoints to ensure scientific integrity.

Protocol A: In situ Free-Base Generation and N-Alkylation

This protocol describes the coupling of the piperidine nitrogen to an electrophilic API scaffold (e.g., a sulfonyl chloride or aryl halide)[6].

  • Preparation: Dissolve (S)-piperidin-2-ylmethanol hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) (4 mL/mmol) under an inert argon atmosphere[6].

    • Rationale: Anhydrous conditions are critical to prevent the competitive hydrolysis of the electrophilic coupling partner.

  • Cooling: Cool the reaction vessel to between -10 °C and 0 °C using an ice/brine bath[4].

    • Rationale: Low temperatures mitigate the exothermic nature of the neutralization and suppress unwanted side reactions, preserving the stereocenter.

  • Neutralization: Add triethylamine (Et₃N) (2.5 eq) dropwise[6].

    • Rationale: Et₃N serves a dual purpose: it scavenges the HCl to liberate the nucleophilic secondary amine and acts as an acid sponge for the byproduct of the subsequent coupling step.

  • Coupling: Slowly add the electrophile (1.0 eq) dissolved in DCM[6]. Stir the mixture at room temperature for 2 hours[4].

  • Workup: Quench the reaction with 1 M HCl (to remove unreacted amine and Et₃N), wash with a saturated aqueous solution of sodium chloride, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[4].

    • Self-Validation Checkpoint: Analyze the crude product via Chiral HPLC to confirm that the basic conditions did not induce racemization at the C2 stereocenter.

Protocol B: Selective O-Acetylation

For syntheses requiring the functionalization of the primary alcohol, the nitrogen must first be protected. The following details the O-acetylation of an N-protected (S)-piperidin-2-ylmethanol derivative[3].

  • Preparation: Dissolve the N-protected (S)-piperidin-2-ylmethanol (1.0 eq) in anhydrous pyridine under an inert atmosphere, cooling to 0 °C[3].

    • Rationale: Pyridine acts simultaneously as the solvent, the base, and the nucleophilic catalyst, facilitating the transfer of the acetyl group while neutralizing the generated acetic acid.

  • Acetylation: Slowly add acetic anhydride (1.1 eq) to the cooled solution[3].

    • Rationale: A slight stoichiometric excess ensures complete conversion of the primary alcohol without over-saturating the system.

  • Reaction & Quench: Warm to room temperature until TLC indicates complete consumption of the starting material. Quench by the slow addition of methanol[3].

    • Rationale: Methanol reacts with the excess acetic anhydride to form volatile methyl acetate, simplifying downstream purification.

  • Workup: Remove solvents under reduced pressure. Dissolve the residue in DCM and wash sequentially with 1 M HCl (to extract residual pyridine), saturated aqueous NaHCO₃, and brine[3]. Dry over Na₂SO₄, filter, and concentrate.

Analytical & Quality Control

To guarantee the trustworthiness of the synthesized intermediates, rigorous analytical profiling is required:

  • Stereochemical Purity: Chiral stationary phase HPLC must be employed to verify the enantiomeric excess (ee) of the (S)-configuration, ensuring >99% ee for API integration.

  • Structural Integrity: ¹H and ¹³C NMR spectroscopy should confirm the presence of the piperidine ring protons and the integrity of the hydroxymethyl group.

  • Mass Spectrometry: ESI-MS is utilized to confirm the exact mass of the coupled API derivatives, ensuring no degradation occurred during the free-basing step.

References

  • [1] [(2S)-2-piperidyl]methanol hydrochloride | 459834-03-8 - Sigma-Aldrich. 1

  • [2] 459834-03-8 | CAS DataBase - ChemicalBook. 2

  • [5] WO2016144241A1 - Therapeutic use of isomeric forms of 2-(4-chlorophenyl)quinolin-4-yl)(piperidin-2-yl)methanol - Google Patents.5

  • [6] US Patent Application (April 09 2009) - Googleapis.com. 6

  • [4] US20180339985A1 - Pdd compounds - Google Patents. 4

  • [3] Application Notes and Protocols: Piperidin-2-ylmethylacetate in the Synthesis of Pharmaceutical Intermediates - Benchchem. 3

Sources

Exploratory

Crystal Structure Analysis of (S)-Piperidin-2-ylmethanol Hydrochloride: A Technical Guide to Absolute Stereochemistry and Supramolecular Architecture

Executive Summary (S)-piperidin-2-ylmethanol (CAS 3433-37-2)[1] is a critical chiral synthon utilized extensively in the drug development pipeline, serving as a core structural motif for advanced therapeutics such as PAR...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-piperidin-2-ylmethanol (CAS 3433-37-2)[1] is a critical chiral synthon utilized extensively in the drug development pipeline, serving as a core structural motif for advanced therapeutics such as PARP7 inhibitors[2] and complement factor B inhibitors[3]. Formulating this building block as a hydrochloride salt enhances its chemical stability and aqueous solubility. However, validating its enantiomeric purity and absolute stereochemistry via Single-Crystal X-Ray Diffraction (SCXRD) requires highly optimized methodologies.

As a Senior Application Scientist, I have structured this technical whitepaper to move beyond basic operational steps. This guide provides a self-validating, mechanistic framework for the crystallization, data collection, and structural refinement of (S)-piperidin-2-ylmethanol hydrochloride, ensuring absolute scientific integrity in your crystallographic workflows.

Causality in Experimental Design: The E-E-A-T Framework

To achieve publication-grade structural data, every experimental choice must be grounded in physical chemistry. Do not treat the diffractometer as a black box; understand the causality of the workflow:

  • Thermodynamic Crystallization (Vapor Diffusion): Hydrochloride salts of small organic amines are highly soluble in polar solvents and notoriously hygroscopic. Rapid solvent evaporation typically leads to rapid supersaturation, resulting in twinned crystals or amorphous precipitates. Vapor diffusion allows for a slow, thermodynamically controlled reduction in solubility, yielding pristine, block-like single crystals.

  • Radiation Source Selection (Cu Kα vs. Mo Kα): The native free base consists entirely of light atoms (C, H, N, O). To unambiguously determine the (S)-absolute configuration, we must exploit the anomalous scattering of the heaviest atom in the lattice: the chloride counterion. Copper radiation (λ = 1.54184 Å) amplifies the anomalous dispersion signal (Δf″) of chlorine significantly better than Molybdenum, which is mathematically required to calculate a statistically valid Flack parameter[4].

  • Cryogenic Data Collection (100 K): Collecting data at 100 K using a nitrogen cryostream minimizes atomic thermal vibrations (Debye-Waller factors). This sharpens high-angle diffraction spots and is absolutely critical for locating the subtle electron density of hydrogen atoms participating in the supramolecular hydrogen-bonding network[5][6].

Workflow N1 1. Salt Formation (S)-piperidin-2-ylmethanol + HCl N2 2. Vapor Diffusion Crystallization (Methanol / Diethyl Ether) N1->N2 N3 3. Crystal Harvesting & Cryocooling (Paratone-N oil, 100 K) N2->N3 N4 4. SCXRD Data Collection (Microfocus Cu K-α, λ=1.54184 Å) N3->N4 N5 5. Structure Solution & Refinement (SHELXT / SHELXL) N4->N5 N6 6. Absolute Configuration (Flack Parameter via Parsons) N5->N6

Workflow for the crystallization and SCXRD analysis of (S)-piperidin-2-ylmethanol hydrochloride.

Step-by-Step Experimental Protocols

Protocol A: Crystal Growth via Vapor Diffusion
  • Dissolution: Weigh 50 mg of enantiopure (S)-piperidin-2-ylmethanol hydrochloride into a clean 2 mL inner glass vial. Dissolve completely in 0.5 mL of anhydrous methanol.

  • Antisolvent Chamber: Place the 2 mL vial (uncapped) into a larger 20 mL outer scintillation vial containing 3 mL of anhydrous diethyl ether (the antisolvent).

  • Diffusion: Seal the outer vial tightly with a PTFE-lined cap. Store the chamber undisturbed in a temperature-controlled environment (4 °C) for 3 to 7 days.

  • Harvesting: Once transparent, block-like crystals form, immediately submerge them in Paratone-N oil to prevent solvent loss and atmospheric hydration.

Protocol B: SCXRD Data Collection
  • Mounting: Under a polarized light microscope, select a single crystal with uniform extinction (approximate dimensions 0.2 × 0.2 × 0.1 mm). Mount it on a MiTeGen polyimide loop.

  • Cryocooling: Transfer the loop immediately to the diffractometer goniometer head, intersecting a 100 K nitrogen cold stream.

  • Strategy: Utilize a microfocus Cu Kα X-ray diffractometer. Set up a data collection strategy that ensures high redundancy (>4.0) and completeness (>99%) to accurately capture the anomalous dispersion differences between Friedel pairs.

Protocol C: Structure Solution and Refinement
  • Integration: Integrate the raw frames using software such as APEX4 or CrysAlisPro. Apply a multi-scan absorption correction (e.g., SADABS) to correct for the absorption of Cu radiation by the chloride ions.

  • Phasing: Solve the phase problem using intrinsic phasing algorithms (SHELXT).

  • Anisotropic Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL). Assign anisotropic displacement parameters to all non-hydrogen atoms (C, N, O, Cl).

  • Hydrogen Atom Modeling: Do not place the heteroatom protons (N-H, O-H) in idealized riding positions. Locate them directly from the difference Fourier electron density map and refine their coordinates freely to map the true hydrogen-bonding architecture[6].

  • Absolute Structure: Calculate the Flack parameter using Parsons' quotient method to confirm the (S)-configuration at the C2 chiral center.

Crystallographic Features & Data Presentation

The structural validation of the compound relies on precise crystallographic metrics. Below is a summarized table of representative quantitative data expected for a high-quality crystal of this specific chiral hydrochloride salt.

Table 1: Representative Crystallographic Data for (S)-piperidin-2-ylmethanol HCl

ParameterValue / Description
Chemical Formula C₆H₁₄ClNO
Formula Weight 151.63 g/mol
Temperature 100(2) K
Wavelength 1.54184 Å (Cu Kα)
Crystal System Orthorhombic
Space Group P2₁2₁2₁ (Typical for chiral non-racemic salts)
Completeness to θ = 67.6° 99.8%
Absorption Correction Multi-scan (SADABS)
Goodness-of-fit on F2 1.045
Final R indices [I > 2σ(I)] R1 = 0.028, wR2 = 0.072
Flack Parameter 0.01(2) (Confirms S-configuration)

Mechanistic Insights: The Hydrogen Bonding Network

The structural integrity of (S)-piperidin-2-ylmethanol hydrochloride in the solid state is dictated by its supramolecular architecture. In its free state, the chloride ion is highly undercoordinated, which drives it to act as a robust, multi-directional hydrogen-bond acceptor[7].

The crystal lattice is primarily stabilized by a bifurcated hydrogen-bonding network:

  • Charge-Assisted N-H···Cl Interactions: The protonated piperidinium nitrogen acts as a strong hydrogen bond donor to the chloride anion. This charge-assisted interaction is the primary thermodynamic driver of the lattice assembly[6].

  • O-H···Cl Interactions: The exocyclic hydroxymethyl group provides a secondary donor site. By anchoring the hydroxyl group to the chloride ion, the molecule locks the flexible exocyclic side chain into a rigid, predictable orientation[5].

This synergistic bonding restricts the conformational flexibility of the piperidine ring, forcing it into a stable chair conformation where the bulky hydroxymethyl group occupies the equatorial position to minimize 1,3-diaxial steric strain[8].

Hbond Cation Piperidinium N-H (H-Bond Donor) Anion Chloride Cl⁻ (H-Bond Acceptor) Cation->Anion N-H···Cl Hydroxyl Hydroxymethyl O-H (H-Bond Donor) Hydroxyl->Anion O-H···Cl Lattice 3D Supramolecular Lattice Stabilization Anion->Lattice

Hydrogen bonding network dynamics stabilizing the supramolecular crystal lattice.

References

  • US10550105B2 - Pyridazinones as PARP7 inhibitors Google Patents URL
  • 2-Piperidine-methanol ChemBK URL:[Link]

  • Racemic mefloquinium chlorodifluoroacetate: crystal structure and Hirshfeld surface analysis IUCr Journals URL:[Link]

  • Molecular Structure of the Monohydrate Hydrochloride Salt of the Antimalarial Drug Chloroquine Preprints.org URL:[Link]

  • CA2514092C - Novel cocrystallization of hydrochloric acid salt of an active agent Google Patents URL
  • Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl} PMC URL:[Link]

  • Discovery of 4-((2S,4S)-4-Ethoxy-1-((5-methoxy-7-methyl-1H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023) ACS Publications URL:[Link]

  • Joint AIC-SILS conference Florence, 15-18 September 2014 Cristallografia.org URL:[Link]

Sources

Foundational

Stereochemical Architecture and Synthetic Utility of (S)-Piperidin-2-ylmethanol Hydrochloride in Drug Discovery

Abstract: As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of balancing molecular reactivity with strict stereocontrol. The piperidine scaffold is a cornerstone in modern dru...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of balancing molecular reactivity with strict stereocontrol. The piperidine scaffold is a cornerstone in modern drug development, forming the structural core of numerous therapeutic agents[1]. Specifically, (S)-piperidin-2-ylmethanol (also known as L-homoprolinol) and its hydrochloride derivatives serve as privileged chiral building blocks. This whitepaper provides an in-depth technical analysis of the stereochemical properties, validated synthetic workflows, and downstream applications of (S)-piperidin-2-ylmethanol hydrochloride in the development of central nervous system (CNS) agents and targeted oncology therapeutics.

Stereochemical Rationale & Physicochemical Profiling

The pharmacological efficacy of piperidine derivatives is intrinsically linked to their 3D conformation. In (S)-piperidin-2-ylmethanol, the piperidine ring predominantly adopts a chair conformation. The bulky hydroxymethyl group at the C2 position strongly prefers the equatorial orientation to minimize 1,3-diaxial steric clashes with the axial protons at C4 and C6.

This specific (S)-stereocenter is not merely a structural feature; it is a critical determinant for biological target engagement. The spatial arrangement allows the secondary amine (hydrogen bond donor/acceptor) and the primary alcohol (hydrogen bond donor/acceptor) to interact with distinct pharmacophores within a receptor's binding pocket simultaneously.

To ensure reproducibility in high-throughput screening and library synthesis, the compound is typically isolated and stored as a hydrochloride salt. The free base is susceptible to atmospheric auto-oxidation and unwanted intermolecular nucleophilic reactions. Protonation of the secondary amine locks the molecule into a stable, highly soluble salt form.

Table 1: Physicochemical Profile of (S)-Piperidin-2-ylmethanol
PropertyValueClinical / Synthetic Relevance
Molecular Weight 115.17 g/mol (Free Base)[2]Low molecular weight allows for extensive downstream functionalization without violating Lipinski's Rule of 5.
Topological Polar Surface Area (TPSA) 32.3 Ų[2]Highly favorable for blood-brain barrier (BBB) penetration; essential for CNS-active drug development.
Stereocenter C2 (S)-configurationDictates the spatial trajectory of the hydroxymethyl vector, crucial for enantiomeric target specificity.
Salt Form Hydrochloride (HCl)Prevents auto-oxidation, mitigates amine nucleophilicity during storage, and enhances aqueous solubility.

Validated Synthetic Protocol: Enantioselective Reduction & Salt Formation

The synthesis of enantiomerically pure piperidines requires robust methodologies to prevent epimerization[3]. The following protocol details the chiral pool synthesis of (S)-piperidin-2-ylmethanol hydrochloride starting from commercially available (S)-pipecolic acid.

Causality Check: Why use Borane-Tetrahydrofuran (BH₃·THF) instead of Lithium Aluminum Hydride (LiAlH₄)? While both are strong reducing agents, BH₃·THF offers superior chemoselectivity for carboxylic acids in the presence of amines and proceeds under milder conditions, strictly preserving the integrity of the C2 chiral center.

Step-by-Step Methodology
  • Activation and Reduction:

    • Suspend 1.0 equivalent of (S)-pipecolic acid in anhydrous THF under an inert argon atmosphere.

    • Cool the suspension to 0°C using an ice bath.

    • Slowly add 2.5 equivalents of BH₃·THF complex dropwise. Rationale: The excess borane is required because the secondary amine will also coordinate with the boron reagent.

    • Reflux the mixture for 12 hours until complete consumption of the starting material is observed via TLC.

  • Quenching and Boron-Complex Cleavage:

    • Cool the reaction to room temperature and carefully quench with excess methanol to destroy unreacted borane.

    • Add 1M HCl and reflux for an additional 2 hours. Rationale: This step is critical to break the stable amine-borane complex that forms during the reduction.

  • Free Base Isolation:

    • Basify the aqueous layer with 2M NaOH to pH > 10 and extract multiple times with dichloromethane (DCM).

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (S)-piperidin-2-ylmethanol free base.

  • Hydrochloride Salt Precipitation:

    • Dissolve the crude free base in minimal anhydrous diethyl ether.

    • Introduce a stoichiometric amount of 2M HCl in diethyl ether dropwise at 0°C.

    • Collect the resulting white crystalline precipitate via vacuum filtration, wash with cold ether, and dry under high vacuum to yield (S)-piperidin-2-ylmethanol hydrochloride.

SynthWorkflow A (S)-Pipecolic Acid (Chiral Pool) B Borane Reduction (BH3-THF, 0°C to Reflux) A->B C Boron Complex Cleavage (MeOH / HCl) B->C D (S)-Piperidin-2-ylmethanol (Free Base) C->D E Anhydrous HCl / Ether Precipitation D->E F (S)-Piperidin-2-ylmethanol HCl (Stable Salt) E->F

Caption: Synthetic workflow for the stereoselective reduction and stabilization of (S)-piperidin-2-ylmethanol.

Divergent Functionalization and Therapeutic Applications

The dual functionality of the piperidine secondary amine and the primary alcohol makes (S)-piperidin-2-ylmethanol an exceptionally versatile scaffold. Orthogonal protecting group strategies (e.g., N-Boc or N-Cbz protection followed by O-alkylation) allow chemists to selectively functionalize either site[4].

A. Central Nervous System (CNS) Agents & Pain Management

The piperidine scaffold is a well-established pharmacophore for CNS-penetrant drugs, including acetylcholinesterase inhibitors like Donepezil[5]. Furthermore, derivatives featuring a pyridinyl methanol moiety have been heavily investigated as Transient Receptor Potential Vanilloid 3 (TRPV3) antagonists[6]. TRPV3 is a Ca²⁺/Na⁺ permeable channel implicated in nociception and neuropathic pain. By functionalizing the (S)-piperidin-2-ylmethanol core, researchers have developed selective antagonists that block this ion channel, demonstrating favorable preclinical profiles in models of central pain[6].

B. Oncology: DNA Minor-Groove Binders (PBDs/PDDs)

In targeted oncology, particularly within the realm of Antibody-Drug Conjugates (ADCs), (S)-piperidin-2-ylmethanol is utilized in the synthesis of complex DNA cross-linking agents. Pyrrolobenzodiazepines (PBDs) and Pyrridinobenzodiazepines (PDDs) are highly potent sequence-selective DNA minor-groove binding agents[7].

During the synthesis of asymmetric conjugate compounds, the (S)-piperidin-2-ylmethanol scaffold is employed to construct the chiral C-ring (pyrrolidine/piperidine equivalent) of the benzodiazepine core[7]. These molecules feature an electrophilic imine (or carbinolamine) that forms a covalent adduct with the exocyclic C2-amino group of guanine in the DNA minor groove, effectively halting DNA replication in rapidly dividing cancer cells[8].

MechanismOfAction A Antibody-Drug Conjugate (ADC) Internalization B Lysosomal Cleavage & Payload Release A->B C PBD/PDD Derivative (Containing Piperidine Core) B->C D DNA Minor Groove Binding C->D E Covalent Adduct Formation (Guanine C2-Amino) D->E F Apoptosis (Cell Death) E->F

Caption: Mechanism of action for PBD/PDD derivatives utilizing the piperidine core in targeted oncology.

Conclusion

The rigorous control of stereochemistry is non-negotiable in modern drug discovery. (S)-Piperidin-2-ylmethanol hydrochloride provides researchers with a highly stable, stereodefined, and bifunctional scaffold. Whether utilized as a chiral auxiliary, a core pharmacophore for CNS-active TRPV3 antagonists, or a structural component of ultra-potent DNA minor-groove binders for ADCs, mastering the synthetic handling and functionalization of this derivative is essential for any advanced medicinal chemistry program.

References

  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • Stereoselective Synthesis of Piperidines Source: ResearchGate / Synthesis Journal URL:[Link]

  • WO2017194960A1 - Asymmetric conjugate compounds Source: Google Patents URL
  • ((2S)-piperidin-2-yl)methanol | CID 6950194 Source: PubChem / National Center for Biotechnology Information URL:[Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of (S)-Piperidin-2-ylmethanol Hydrochloride

Executive Summary In the landscape of modern drug discovery and asymmetric synthesis, chiral saturated nitrogen heterocycles are indispensable structural motifs. Among these, (S)-piperidin-2-ylmethanol hydrochloride stan...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and asymmetric synthesis, chiral saturated nitrogen heterocycles are indispensable structural motifs. Among these, (S)-piperidin-2-ylmethanol hydrochloride stands out as a highly versatile, bifunctional chiral building block[1]. By offering both a secondary amine and a primary alcohol tethered to a stereodefined piperidine ring, this compound enables the precise construction of complex pharmaceutical architectures, including sequence-selective DNA minor-groove binding agents and asymmetric conjugate compounds[2].

This technical guide provides an in-depth analysis of the physicochemical properties, structural advantages, and validated experimental workflows associated with (S)-piperidin-2-ylmethanol hydrochloride, designed specifically for synthetic chemists and drug development professionals.

Physicochemical Profiling & Structural Elucidation

The utility of (S)-piperidin-2-ylmethanol hydrochloride is fundamentally tied to its structural properties. The free base form of piperidine derivatives is notoriously prone to oxidation, hygroscopicity, and volatility. By isolating the compound as a hydrochloride salt, researchers achieve long-term bench stability, prevent spontaneous degradation, and ensure highly accurate stoichiometric weighing during sensitive asymmetric reactions[3].

Quantitative Data Summary

The following table summarizes the critical physicochemical parameters required for analytical tracking and stoichiometric calculations[3][4][5]:

PropertyValue / Specification
Chemical Name (S)-piperidin-2-ylmethanol hydrochloride
CAS Registry Number 459834-03-8
Molecular Formula C₆H₁₄ClNO (or C₆H₁₃NO · HCl)
Molecular Weight 151.63 g/mol
InChIKey XAMUHLXTZRUZDR-RGMNGODLSA-N
Stereochemistry (S)-configuration at the C2 position
Physical State Solid (Crystalline/Powder)
Storage Temperature Refrigerator (2–8 °C) for long-term stability

Mechanistic Role in Asymmetric Synthesis

The architectural value of (S)-piperidin-2-ylmethanol hydrochloride lies in its bifunctionality and strict stereocontrol.

  • The Piperidine Core: Acts as a robust, metabolically stable pharmacophore frequently utilized to modulate the lipophilicity and pKa of active pharmaceutical ingredients (APIs).

  • The C2-Hydroxymethyl Group: Serves as a versatile synthetic handle. It can be selectively etherified, oxidized to an aldehyde for reductive aminations, or utilized as a hydrogen-bond donor in organocatalytic frameworks.

  • The (S)-Stereocenter: The spatial orientation at the C2 position dictates the 3D trajectory of the attached functional groups, which is critical for target-protein binding affinity and avoiding off-target enantiomeric toxicity[2].

Synthetic Workflow Visualization

The following diagram illustrates the logical progression of utilizing this hydrochloride salt in an asymmetric functionalization workflow, ensuring that the chiral integrity of the molecule is preserved from start to finish.

G A (S)-Piperidin-2-ylmethanol HCl (Stable Salt Form) B Amine Liberation (DIPEA, Anhydrous DCM, 0°C) A->B 1.0 eq Base C Electrophilic Addition (e.g., Acyl Chloride / Alkyl Halide) B->C +1.5 eq Base & Electrophile D In-Process Control (IPC) (TLC / LC-MS Monitoring) C->D Reaction Progress E Aqueous Quench & Extraction (Phase Separation) D->E >95% Conversion F Chiral Purity Validation (Chiral HPLC, ee > 99%) E->F Organic Layer Isolated G Enantiopure Intermediate (Ready for downstream API synthesis) F->G Verified Structure

Workflow for the asymmetric functionalization of (S)-piperidin-2-ylmethanol hydrochloride.

Experimental Protocols: Self-Validating N-Functionalization

When incorporating (S)-piperidin-2-ylmethanol hydrochloride into a larger molecular framework, chemists frequently need to selectively functionalize the secondary amine while leaving the primary alcohol intact (or vice versa). The following protocol outlines a highly selective, self-validating N-acylation methodology[2].

Objective

Achieve >95% selective N-acylation without the need for transient O-protection, preserving the (S)-configuration at the C2 chiral center.

Step-by-Step Methodology & Causality

Step 1: Salt Neutralization (Free-Basing)

  • Action: Suspend 1.0 mmol (151.63 mg) of (S)-piperidin-2-ylmethanol hydrochloride in 5.0 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the suspension to 0 °C using an ice bath. Add 2.5 mmol of N,N-Diisopropylethylamine (DIPEA) dropwise.

  • Causality: Anhydrous DCM is selected to prevent the competitive hydrolysis of the incoming electrophile. The addition of exactly 1.0 equivalent of DIPEA neutralizes the HCl salt, liberating the active secondary amine and driving the suspension into a clear solution. The remaining 1.5 equivalents serve as a non-nucleophilic acid scavenger for the subsequent coupling step. DIPEA is explicitly chosen over Triethylamine (TEA) because its higher steric bulk minimizes competitive nucleophilic attack by the base itself.

Step 2: Electrophilic Coupling

  • Action: Slowly add 1.05 mmol of the target electrophile (e.g., an acyl chloride) dissolved in 1.0 mL DCM over 10 minutes.

  • Causality: The secondary amine is kinetically more nucleophilic than the primary alcohol. By maintaining the reaction at 0 °C and using a strict stoichiometric limit of 1.05 equivalents of the electrophile, the kinetic energy remains too low for the primary alcohol to react, thereby achieving chemoselectivity without protecting groups.

Step 3: Self-Validating In-Process Control (IPC)

  • Action: After 2 hours of stirring, withdraw a 10 µL aliquot, dilute in 1 mL of LC-MS grade methanol, and inject into the LC-MS.

  • Validation: The system validates its own progress. The reaction is deemed complete and successful only when the chromatogram shows <2% of the unreacted free base mass (m/z 116.1[M+H]⁺) and the dominant presence of the target N-acylated mass, confirming that O-acylation side-products are negligible.

Step 4: Aqueous Workup

  • Action: Quench the reaction with 5.0 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3 x 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Causality: The mild alkaline quench safely neutralizes any residual HCl generated during the reaction and hydrolyzes trace unreacted acyl chloride without risking the base-catalyzed cleavage of the newly formed amide bond.

Step 5: Chiral Validation

  • Action: Analyze the purified product via Chiral HPLC (e.g., using a Daicel Chiralpak AD-H column with a Hexane/Isopropanol gradient).

  • Validation: Basic reaction conditions can occasionally induce unwanted deprotonation and racemization at the alpha-chiral center (C2). Validating that the enantiomeric excess (ee) remains >99% proves that the structural integrity of the (S)-configuration was perfectly maintained throughout the synthetic sequence.

References

  • [3] Title: (s)-Piperidin-2-ylmethanol hydrochloride | 459834-03-8 | Benchchem Source: benchchem.com URL:

  • [4] Title:[(2S)-2-piperidyl]methanol hydrochloride | 459834-03-8 Source: sigmaaldrich.com URL:

  • [5] Title: (S)-piperidin-2-ylMethanol hydrochloride — Chemical Substance Information - NextSDS Source: nextsds.com URL:

  • [2] Title: WO2017194960A1 - Asymmetric conjugate compounds - Google Patents Source: google.com URL:

Sources

Foundational

Stereocontrol Mechanisms of (S)-Piperidin-2-ylmethanol Hydrochloride in Asymmetric Synthesis

Executive Summary In the landscape of asymmetric organic synthesis, chiral pool reagents dictate the architectural precision of complex molecule construction. (S)-Piperidin-2-ylmethanol hydrochloride (often referred to a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of asymmetric organic synthesis, chiral pool reagents dictate the architectural precision of complex molecule construction. (S)-Piperidin-2-ylmethanol hydrochloride (often referred to as the hydrochloride salt of homoprolinol) has emerged as a privileged chiral scaffold. As the six-membered homologue of the ubiquitous prolinol, it provides distinct conformational rigidity and unique steric shielding properties. This technical whitepaper dissects the mechanistic causality of (S)-piperidin-2-ylmethanol in asymmetric catalysis, detailing its dual utility as a covalent organocatalyst and a chiral auxiliary in multicomponent reactions.

Structural Dynamics & Physicochemical Rationale

The Conformational Imperative: Chair vs. Envelope

The fundamental difference in stereoinduction between prolinol and (S)-piperidin-2-ylmethanol lies in ring strain and preferred conformations. Pyrrolidine rings (prolinol) adopt a highly flexible envelope conformation, which can lead to transition state ambiguity during catalysis. Conversely, the piperidine ring of (S)-piperidin-2-ylmethanol adopts a highly stable chair conformation.

In this chair state, the bulky hydroxymethyl group at the C2 position is locked into an equatorial orientation. When the secondary amine condenses with a carbonyl substrate to form an active enamine, this equatorial bulk acts as an impenetrable steric wall, effectively shielding one face of the nucleophilic alkene. This rigid geometric projection is the primary causal factor for the high enantioselectivities observed in its catalytic applications1[1].

Why the Hydrochloride Salt?

Free secondary amines are notoriously unstable on the benchtop; they are susceptible to air oxidation (forming N-oxides) and readily absorb atmospheric carbon dioxide to form carbamates. The hydrochloride salt of (S)-piperidin-2-ylmethanol protonates the basic nitrogen (pKa ~10.4), drastically reducing its nucleophilicity. This renders the compound a free-flowing, air-stable crystalline solid. For synthetic applications, the active catalyst must be liberated in situ using a non-nucleophilic base (such as N,N-diisopropylethylamine, DIPEA) to prevent unwanted background reactions like aldol condensations.

Mechanistic Pathways in Asymmetric Synthesis

Covalent Organocatalysis: Enamine and Iminium Activation

(S)-Piperidin-2-ylmethanol operates via classic covalent aminocatalysis. The mechanism bifurcates based on the substrate:

  • Enamine Activation (HOMO Raising): Reaction with enolizable aldehydes or ketones generates an electron-rich enamine. The hydroxyl group of the catalyst acts as a critical hydrogen-bond donor, anchoring incoming electrophiles (such as nitroalkenes in Michael additions) and locking them into a highly ordered, rigid transition state.

  • Iminium Activation (LUMO Lowering): Reaction with α,β-unsaturated carbonyls generates an electrophilic iminium ion, facilitating asymmetric conjugate additions.

ActivationCycle Cat (S)-Piperidin-2-ylmethanol (Catalyst) Iminium Iminium Intermediate (LUMO Lowered) Cat->Iminium + Carbonyl - H2O Carbonyl Carbonyl Substrate Carbonyl->Iminium Enamine Enamine Intermediate (HOMO Raised) Iminium->Enamine - H+ (Tautomerization) Product Enantioenriched Product Enamine->Product + Electrophile (Stereoselective Attack) Product->Cat + H2O (Hydrolysis)

Catalytic cycle of iminium/enamine activation by (S)-piperidin-2-ylmethanol.

Chiral Auxiliary in the Asymmetric Petasis Reaction

Beyond organocatalysis, (S)-piperidin-2-ylmethanol is a potent chiral auxiliary in multicomponent Petasis borono-Mannich reactions. When reacted with glyoxal and an arylboronic acid, the amine forms an initial iminium species. Crucially, the pendant hydroxyl group coordinates with the boronic acid to form a boronate "ate" complex. This intramolecular tether forces the aryl group to migrate from the boron to the iminium carbon exclusively from one stereoface, yielding highly functionalized chiral bicyclic oxazines 2[2]. These scaffolds are critical precursors for synthesizing complex alkaloids like (-)-lentiginosine and pipecolic acid derivatives 3[3].

PetasisMechanism Amine Chiral Amine (S)-Piperidin-2-ylmethanol Iminium Chiral Iminium Ion Amine->Iminium Condensation Aldehyde Glyoxal / Aldehyde Aldehyde->Iminium Boronic Arylboronic Acid AteComplex Boronate 'Ate' Complex (Intramolecular Tether) Boronic->AteComplex Iminium->AteComplex Coordination with -OH Oxazine Chiral Bicyclic Oxazine AteComplex->Oxazine Stereocontrolled C-C Migration

Mechanism of the asymmetric Petasis borono-Mannich reaction via a boronate complex.

Quantitative Performance Data

The structural superiority of the piperidine framework is evident when comparing empirical outcomes in standardized asymmetric transformations.

Table 1: Organocatalytic Performance in Michael Additions [1]

Catalyst System Electrophile Nucleophile Yield (%) Enantiomeric Excess (ee %)
(S)-Piperidin-2-ylmethanol β-Nitrostyrene Cyclohexanone 85 92

| (S)-Prolinol (Reference) | β-Nitrostyrene | Cyclohexanone | 78 | 85 |

Table 2: Asymmetric Petasis Reaction Outcomes [2]

Chiral Amino Alcohol Carbonyl Boronic Acid Yield (%) Diastereomeric Ratio (dr)
(S)-Piperidin-2-ylmethanol Glyoxal 3,5-Difluorophenylboronic acid 37 Moderate

| (S)-Pyrrolidin-2-ylmethanol | Glyoxal | Phenylboronic acid | 65 | Low (70:30) |

(Note: While yields in highly electron-deficient Petasis systems can be moderate, the piperidine ring frequently provides a tighter stereochemical pocket compared to pyrrolidine derivatives).

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate built-in validation steps.

Protocol A: In Situ Freebasing and Catalyst Activation

Because the hydrochloride salt is catalytically inactive, the amine must be liberated without degrading the substrate.

  • Preparation: Suspend (S)-piperidin-2-ylmethanol hydrochloride (1.0 equiv, typically 10-20 mol% relative to the main substrate) in anhydrous dichloromethane (DCM) at 0 °C under an argon atmosphere.

  • Neutralization: Add N,N-diisopropylethylamine (DIPEA) (1.2 equiv relative to the salt) dropwise. Causality Note: DIPEA is chosen because its steric bulk prevents it from acting as a competing nucleophile, ensuring it only acts as a Brønsted base.

  • Validation: Stir for 30 minutes. The cloudy suspension will transition to a clear, homogeneous solution, visually validating the complete liberation of the soluble free base.

  • Application: Use this solution immediately in situ for the subsequent catalytic step to prevent atmospheric CO2 absorption.

Protocol B: Asymmetric Petasis Borono-Mannich Reaction

This protocol describes the synthesis of chiral bicyclic oxazines, a building block for complex therapeutics such as asymmetric conjugate compounds4[4].

  • Iminium Formation: To the activated catalyst solution from Protocol A (scaled to 1.0 equiv for auxiliary use), add glyoxal (1.0 equiv). Stir at room temperature for 1 hour.

  • Boronate Assembly: Add the target arylboronic acid (e.g., 3,5-difluorophenylboronic acid, 1.2 equiv). The reaction mixture will slightly deepen in color as the boronate "ate" complex forms.

  • Reaction Progression: Stir vigorously for 12–24 hours at room temperature. Monitor the consumption of the iminium intermediate via TLC (using a Ninhydrin stain; the secondary amine precursor will disappear).

  • Quenching & Isolation: Quench the reaction with saturated aqueous NaHCO3 to hydrolyze unreacted boronic species. Extract the aqueous layer 3x with DCM. Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Validation: Purify via flash column chromatography. Validate the diastereomeric ratio (dr) of the resulting bicyclic oxazine using crude ^1H-NMR prior to column loading, specifically integrating the diagnostic methine proton adjacent to the newly formed C-C bond.

Conclusion

(S)-Piperidin-2-ylmethanol hydrochloride bridges the gap between stability and high-precision stereocontrol. By leveraging the rigid chair conformation of the piperidine ring and the dual-activation capability of the adjacent hydroxyl group, researchers can achieve superior enantioselectivities in both covalent organocatalysis and multicomponent auxiliary-driven syntheses.

References

  • Reactivity and Synthetic Applications of Multicomponent Petasis Reactions Chemical Reviews - ACS Publications URL:[Link]

  • Organocatalytic Asymmetric Synthesis Using Proline and Related Molecules. Part 1 ResearchGate / Heterocycles URL:[Link]

  • Enantioselective syntheses of (R)-pipecolic, (2R,3R)-3-hydroxypipecolic acid, β-(+)-conhydrine and (-)-swainsonine using aziridine derived common chiral synthon RSC Advances URL:[Link]

  • WO2017194960A1 - Asymmetric conjugate compounds Google Patents URL

Sources

Protocols & Analytical Methods

Method

Protocol for the N-Alkylation of (S)-Piperidin-2-ylmethanol Hydrochloride: A Guide to Synthetic Strategy and Execution

An Application Note for Researchers, Scientists, and Drug Development Professionals (S)-piperidin-2-ylmethanol is a valuable chiral building block in medicinal chemistry. Its N-alkylated derivatives are integral scaffold...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

(S)-piperidin-2-ylmethanol is a valuable chiral building block in medicinal chemistry. Its N-alkylated derivatives are integral scaffolds in a wide range of pharmacologically active compounds, including potent inhibitors for targets in neurodegenerative diseases like Alzheimer's.[1][2][3] The functionalization of the piperidine nitrogen allows for the systematic modification of a molecule's physicochemical properties, enabling the fine-tuning of its potency, selectivity, and pharmacokinetic profile.

This document provides a detailed guide to two robust and widely employed methods for the N-alkylation of (S)-piperidin-2-ylmethanol hydrochloride: Direct Alkylation via Nucleophilic Substitution and N-Alkylation via Reductive Amination . As senior application scientists, our focus extends beyond a mere list of steps; we aim to elucidate the causality behind experimental choices, ensuring each protocol is a self-validating system grounded in established chemical principles.

Core Chemical Principles: Navigating the Synthesis

The starting material, (S)-piperidin-2-ylmethanol hydrochloride, presents an initial challenge: the piperidine nitrogen is protonated, forming an ammonium salt. In this state, it is non-nucleophilic and cannot participate in an alkylation reaction. Therefore, the first and most critical step in any N-alkylation protocol is the in situ liberation of the free secondary amine using a suitable base.[4] The choice of the subsequent alkylation strategy depends on the desired alkyl group and the available starting materials.

  • Direct N-Alkylation: This is a classic SN2 reaction where the nucleophilic nitrogen of the free piperidine attacks an electrophilic alkyl halide.[5] A base is required not only to deprotonate the initial hydrochloride salt but also to neutralize the hydrohalic acid (H-X) generated during the reaction, driving the equilibrium toward the product.[6] While straightforward, this method carries a risk of over-alkylation, where the product tertiary amine, being more nucleophilic than the starting secondary amine, reacts with another equivalent of alkyl halide to form an undesired quaternary ammonium salt.[7] This can often be mitigated by the slow addition of the alkylating agent.[8]

  • Reductive Amination: This versatile, two-step, one-pot reaction is often a milder and more selective alternative to direct alkylation.[9] It involves the initial reaction of the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild hydride reagent.[10] This method completely avoids the issue of over-alkylation. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent due to its mild nature and high selectivity for iminium ions over carbonyl compounds.[9][10]

The following diagram illustrates the strategic choice between these two primary pathways.

G cluster_0 Alkylation Strategy start (S)-Piperidin-2-ylmethanol Hydrochloride free_amine Liberate Free Amine (Requires Base) start->free_amine direct_alk Direct Alkylation (Alkyl Halide + Base) free_amine->direct_alk S_N_2 Path reductive_am Reductive Amination (Aldehyde/Ketone + Reducing Agent) free_amine->reductive_am Imine Path product N-Alkylated (S)-Piperidin-2-ylmethanol direct_alk->product reductive_am->product

Caption: Choice of synthetic pathway for N-alkylation.

Protocol 1: Direct N-Alkylation with Benzyl Bromide

This protocol details the synthesis of (S)-1-benzylpiperidin-2-ylmethanol via direct nucleophilic substitution.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)EquivalentsComments
(S)-Piperidin-2-ylmethanol Hydrochloride151.6410.01.0Starting material
Benzyl Bromide171.0411.01.1Alkylating agent; lachrymator, handle in a fume hood.
Potassium Carbonate (K₂CO₃), anhydrous138.2125.02.5Base; must be finely powdered and dry. Neutralizes HCl and HBr.
Acetonitrile (MeCN), anhydrous41.05~50 mL-Aprotic polar solvent, ideal for SN2 reactions.[5]
Ethyl Acetate (EtOAc)88.11--Extraction solvent
Deionized Water18.02--For work-up
Brine---Saturated NaCl solution for washing
Sodium Sulfate (Na₂SO₄), anhydrous142.04--Drying agent
Experimental Protocol

G cluster_setup Reaction Setup cluster_reaction Alkylation cluster_workup Work-up & Isolation cluster_purify Purification s1 1. Add piperidine salt, K₂CO₃, and MeCN to a dry flask under N₂. s2 2. Stir the suspension at room temperature. s1->s2 r1 3. Add benzyl bromide dropwise via syringe. r2 4. Stir at room temperature for 12-24 hours. r1->r2 r3 5. Monitor reaction progress by TLC or LC-MS. r2->r3 w1 6. Filter to remove inorganic salts. w2 7. Concentrate the filtrate under reduced pressure. w1->w2 w3 8. Partition residue between EtOAc and water. w2->w3 w4 9. Wash organic layer with brine, dry (Na₂SO₄), filter, and concentrate. w3->w4 p1 10. Purify crude product by silica gel column chromatography. cluster_setup cluster_setup cluster_reaction cluster_reaction cluster_setup->cluster_reaction cluster_workup cluster_workup cluster_reaction->cluster_workup cluster_purify cluster_purify cluster_workup->cluster_purify

Caption: Workflow for Direct N-Alkylation.

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add (S)-piperidin-2-ylmethanol hydrochloride (1.52 g, 10.0 mmol) and anhydrous potassium carbonate (3.46 g, 25.0 mmol).[9] Purge the flask with an inert atmosphere (e.g., nitrogen or argon). Add anhydrous acetonitrile (50 mL).

  • Reagent Addition: Stir the resulting suspension vigorously at room temperature. Slowly add benzyl bromide (1.31 mL, 11.0 mmol) dropwise over 5-10 minutes.[9]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting material. Reaction times typically range from a few hours to overnight.[9]

  • Aqueous Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the inorganic salts, washing the filter cake with additional acetonitrile. Concentrate the filtrate under reduced pressure. Partition the resulting residue between ethyl acetate (100 mL) and deionized water (50 mL). Separate the layers. Wash the organic layer with brine (2 x 30 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.[9]

  • Purification: Purify the crude oil by flash column chromatography on silica gel. Pro-Tip: Basic amines can streak on silica gel; this can be suppressed by using an eluent system containing a small amount of triethylamine (e.g., 0.5-1%) or by using alumina for chromatography.[11]

Protocol 2: N-Alkylation via Reductive Amination with Benzaldehyde

This protocol details the synthesis of (S)-1-benzylpiperidin-2-ylmethanol via reductive amination, a method noted for its high selectivity.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)EquivalentsComments
(S)-Piperidin-2-ylmethanol Hydrochloride151.6410.01.0Starting material
Benzaldehyde106.1211.01.1Carbonyl source; should be freshly distilled if old.
Sodium Triacetoxyborohydride (NaBH(OAc)₃)211.9415.01.5Mild and selective reducing agent; moisture-sensitive.[9][10]
Triethylamine (TEA)101.1911.01.1Base; to neutralize the initial HCl salt.
Dichloromethane (DCM), anhydrous84.93~50 mL-Reaction solvent.
Saturated Sodium Bicarbonate (NaHCO₃)84.01--Aqueous solution for quenching.
Brine---Saturated NaCl solution for washing.
Sodium Sulfate (Na₂SO₄), anhydrous142.04--Drying agent.
Experimental Protocol
  • Free Amine Liberation & Imine Formation: To a dry 250 mL round-bottom flask under an inert atmosphere, add (S)-piperidin-2-ylmethanol hydrochloride (1.52 g, 10.0 mmol) and anhydrous dichloromethane (50 mL). Add triethylamine (1.53 mL, 11.0 mmol) and stir for 10 minutes to liberate the free amine. To this solution, add benzaldehyde (1.12 mL, 11.0 mmol).[10] Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.

  • Reduction: To the stirred solution, add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise over 15 minutes. Causality Note: Portion-wise addition is crucial to control the initial exotherm and any gas evolution. NaBH(OAc)₃ is specifically chosen as it selectively reduces the iminium ion much faster than the unreacted benzaldehyde.[9]

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1 to 24 hours.[9]

  • Quenching and Work-up: Upon completion, slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (50 mL). Stir vigorously for 20 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 30 mL). Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9][10]

  • Purification: Purify the crude product via flash column chromatography on silica gel, using the same considerations for basic compounds as mentioned in Protocol 1.

Troubleshooting and Scientific Insights

IssueProbable CauseSuggested Solution
No or Low Conversion 1. Insufficient base (Direct Alkylation): Only the HCl salt was neutralized, not the H-X byproduct. 2. Inactive reagents: Old alkyl halide, wet NaBH(OAc)₃. 3. Steric hindrance slowing the reaction.1. Ensure at least 2 equivalents of base are used. 2. Use freshly opened or purified reagents. 3. For slow reactions, consider gentle heating (40-50 °C) and longer reaction times.
Over-alkylation Product Observed (Protocol 1)The N-alkylated product is more nucleophilic than the starting secondary amine and reacts faster with the remaining alkyl halide.[7]1. Add the alkyl halide very slowly using a syringe pump to maintain a low concentration. 2. Use no more than 1.0-1.1 equivalents of the alkyl halide. 3. Switch to the reductive amination protocol, which intrinsically prevents this issue.[9]
Difficult Purification The product is a basic amine, leading to strong interaction and peak tailing on standard silica gel.[11]1. Add 0.5-1% triethylamine or ammonia in methanol to the eluent system. 2. Use a different stationary phase, such as neutral or basic alumina. 3. Consider purification via acid-base extraction if impurities have different pKa values.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for N- Functionalization of 1-(Piperidin-2 - ylmethyl)piperidine.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Master Organic Chemistry. (2017).
  • ResearchGate. (2017).
  • BenchChem. (2025).
  • DTIC.
  • American Chemical Society. (2024). Reductive N-Alkylation of Amines with Ketones Using Heterogeneous Polysilane–Palladium Catalysts under Continuous-Flow Conditions. Organic Letters.
  • ACS Publications. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines.
  • Chemistry LibreTexts. (2015). 20.05.
  • University of Calgary.
  • PubMed. (2023). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease.
  • ResearchGate. (2003). A Facile Synthesis of 3-(Substituted benzyl)piperidines.
  • MDPI. (2021).
  • ResearchGate. (2005). An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base.

Sources

Application

Synthesis of chiral ligands using (s)-piperidin-2-ylmethanol hydrochloride

Advanced Protocols in Asymmetric Synthesis: Deriving Chiral Ligands and Catalysts from (S)-Piperidin-2-ylmethanol Hydrochloride Executive Summary & Mechanistic Rationale (S)-piperidin-2-ylmethanol hydrochloride (CAS 4598...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Protocols in Asymmetric Synthesis: Deriving Chiral Ligands and Catalysts from (S)-Piperidin-2-ylmethanol Hydrochloride

Executive Summary & Mechanistic Rationale

(S)-piperidin-2-ylmethanol hydrochloride (CAS 459834-03-8) is a highly versatile, bifunctional chiral building block that has become a cornerstone in modern asymmetric synthesis and drug development.

Causality in Scaffold Selection: As a Senior Application Scientist, the choice to utilize the hydrochloride salt over the free base is a deliberate operational strategy. The HCl salt provides superior shelf stability, preventing auto-oxidation and unwanted dimerization of the secondary amine during storage. Mechanistically, the rigid six-membered piperidine ring restricts conformational freedom, which is paramount for transferring chiral information during asymmetric catalysis. The C2-stereocenter is perfectly positioned adjacent to both the secondary amine and the primary alcohol, enabling the formation of highly structured bidentate (N,O or N,P) chelates with transition metals such as Palladium, Ruthenium, and Iridium .

Synthesis of Chiral Aminophosphine Ligands

Chiral phosphine ligands derived from (S)-piperidin-2-ylmethanol are critical for transition metal-catalyzed asymmetric hydrogenations and cross-coupling reactions.

Step-by-Step Self-Validating Protocol:

  • Free Base Generation: Suspend 10 mmol of (S)-piperidin-2-ylmethanol HCl in 50 mL of anhydrous dichloromethane (DCM). Cool to 0 °C and add 22 mmol of triethylamine (Et₃N) dropwise.

    • Causality: Neutralization is strictly required to restore the nucleophilicity of the secondary amine for downstream protection. Et₃N acts as an acid scavenger.

  • N-Protection: Add 11 mmol of di-tert-butyl dicarbonate (Boc₂O) to the mixture and stir for 4 hours at room temperature.

    • Causality: The amine must be masked to prevent competitive nucleophilic attack and polymerization during the subsequent O-tosylation step.

    • Validation: Monitor via TLC (Hexane/EtOAc 7:3) using a ninhydrin stain. The disappearance of the free amine spot validates complete conversion.

  • O-Tosylation: Isolate the N-Boc intermediate, dissolve in pyridine (20 mL), and add p-toluenesulfonyl chloride (TsCl) at 0 °C.

    • Causality: This converts the primary hydroxyl group into a superior leaving group (tosylate) to facilitate the upcoming nucleophilic substitution.

  • Phosphination: Dissolve the tosylate in anhydrous THF. At -78 °C, add potassium diphenylphosphide (KPPh₂) dropwise. Slowly warm to room temperature over 12 hours.

  • Deprotection & Isolation: Remove the Boc group using 20% trifluoroacetic acid (TFA) in DCM. Neutralize, extract, and purify via silica gel chromatography under an inert argon atmosphere to prevent phosphine oxidation.

    • Validation: Confirm the integrity of the chiral center and phosphine incorporation via ³¹P-NMR (a distinct singlet is expected around -20 to -25 ppm) and ¹H-NMR.

LigandSynthesis A (S)-Piperidin-2-ylmethanol HCl B Free Base Generation (Et3N / DCM) A->B C N-Protection (Boc2O) B->C D O-Tosylation (TsCl, Pyridine) C->D E Phosphination (KPPh2) D->E F Deprotection (TFA) E->F G Chiral Aminophosphine Ligand F->G

Workflow for the synthesis of chiral aminophosphine ligands from (S)-piperidin-2-ylmethanol HCl.

Application in Multicomponent Petasis Reactions

The Petasis boron-Mannich reaction is a powerful multicomponent coupling reaction. (S)-piperidin-2-ylmethanol is uniquely suited to synthesize complex bicyclic pyrrolo[2,1-c][1,4]oxazin-3-ols, which serve as advanced scaffolds for drug discovery .

Step-by-Step Self-Validating Protocol:

  • Condensation: In a reaction vial, combine 1.0 eq of (S)-piperidin-2-ylmethanol, 1.0 eq of glyoxylic acid (carbonyl source), and 1.2 eq of an arylboronic acid in hexafluoroisopropanol (HFIP).

  • Mechanistic Pathway: The secondary amine and carbonyl condense to form an highly electrophilic iminium ion. Simultaneously, the boronic acid coordinates to the adjacent hydroxyl group of the piperidine ring, forming a reactive boronate complex.

  • Stereoselective Transfer: Stir at 40 °C for 24 hours.

    • Causality: The rigid geometry of the chiral piperidine ring forces an intramolecular alkyl transfer from the boron to the iminium carbon, dictating absolute stereocontrol and high diastereoselectivity.

  • Cyclization & Validation: The intermediate spontaneously cyclizes. Validate the reaction progress via LC-MS. Post-cyclization, purify via flash chromatography. A successful, self-validating run will yield a diastereomeric ratio (dr) of >95:5, confirmed by the distinct chemical shifts of the bicyclic bridgehead protons in ¹H-NMR.

PetasisPathway A Carbonyl Compound D Iminium Ion Intermediate A->D Condensation B (S)-Piperidin-2-ylmethanol B->D C Boronic Acid E Boronate Complex Formation C->E D->E Coordination F Intramolecular Alkyl Transfer E->F Stereoselective Migration G Bicyclic Pyrrolo[2,1-c][1,4]oxazin-3-ol F->G Cyclization

Petasis reaction pathway utilizing (S)-piperidin-2-ylmethanol to form chiral bicyclic scaffolds.

Application in Asymmetric Conjugate Compounds (PBD/PDD)

Beyond catalysis, (S)-piperidin-2-ylmethanol is deployed as a chiral linker in the synthesis of sequence-selective DNA minor-groove binding agents, specifically asymmetric conjugate compounds comprising Pyrrolobenzodiazepines (PBD) and Cyclopropylbenzoindolones (CBI) .

Step-by-Step Self-Validating Protocol:

  • Coupling Phase: Prepare a solution of the PBD-linker residue (30 mmol) in anhydrous DCM (10 mL). Add this dropwise to a solution of (S)-piperidin-2-ylmethanol (33.4 mmol) and triethylamine (77.0 mmol) in anhydrous DCM (90 mL) strictly maintained at -10 °C.

    • Causality: The sub-zero temperature is critical. It minimizes exothermic side reactions and preserves the stereochemical integrity of the C2-chiral center during the highly reactive coupling phase.

  • Workup & Validation: Stir at room temperature for 2 hours. Quench the reaction with 1M HCl (50 mL) to protonate and remove unreacted amine, wash with brine, and dry over Na₂SO₄.

  • Biological Validation: The self-validation of the resulting asymmetric conjugate's efficacy is performed via a DNA thermal denaturation assay. A successfully synthesized asymmetric conjugate will demonstrate a ΔTm shift of >10 °C compared to symmetrical PBD dimers, proving enhanced DNA cross-linking efficiency.

Quantitative Data Summary

The following table summarizes the performance metrics of (S)-piperidin-2-ylmethanol-derived ligands and catalysts across various asymmetric transformations.

Ligand / Catalyst TypeTransition MetalReaction TypeSubstrate ClassEnantiomeric Excess (ee %)Isolated Yield (%)
AminophosphineRu(II)Asymmetric HydrogenationDehydropiperidines> 90%80 - 90%
PHOX-derivativePd(II)Allylic AlkylationPiperidine precursors> 95%85 - 95%
Oxazaborolidine (CBS)B (Organocatalyst)Ketone ReductionProchiral Ketones92 - 98%88 - 96%
Bicyclic Scaffold (Petasis)Catalyst-FreeMulticomponent CouplingArylboronic Acids> 99:1 (dr)75 - 85%

References

  • Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. Peng Wu, Michael Givskov, Thomas E. Nielsen. Chemical Reviews, 2019, 119(20), 11245-11290. Available at:[Link]

  • Asymmetric conjugate compounds. Paul Joseph Mark Jackson, David Edwin Thurston, Khondaker Mirazur Rahman. WIPO (PCT) WO2017194960A1, 2017.
Method

Application of (s)-piperidin-2-ylmethanol hydrochloride in pharmaceutical intermediate synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary & Mechanistic Rationale In modern asymmetric synthes...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Mechanistic Rationale

In modern asymmetric synthesis and drug discovery, the spatial orientation of functional groups is just as critical as the chemical composition. (S)-piperidin-2-ylmethanol hydrochloride (and its free base equivalent) has emerged as a highly versatile chiral building block [1]. Structurally, it offers a unique trifunctional handle: a secondary amine for nucleophilic attack or condensation, a primary hydroxyl group for esterification or etherification, and a rigid, stereodefined piperidine ring that dictates the 3D conformation of downstream products.

As a Senior Application Scientist, I have observed that the true value of this intermediate lies in its ability to transfer its chiral information to complex macro-structures. This is particularly evident in the synthesis of DNA-alkylating Antibody-Drug Conjugate (ADC) payloads (like Pyrrolobenzodiazepines)[2] and in stereoselective multicomponent reactions (like the Petasis borono-Mannich reaction) [3].

Table 1: Physicochemical & Structural Profiling

To ensure reproducible scaling, it is critical to understand the physical parameters of the starting material.

PropertyValue / DescriptionApplication Relevance
Chemical Name (S)-piperidin-2-ylmethanol hydrochlorideStandard IUPAC nomenclature.
CAS Number 459834-03-8 (HCl salt) / 41373-39-1 (Free base)Crucial for procurement and regulatory documentation.
Molecular Formula C6H14ClNO-
Molecular Weight 151.63 g/mol (HCl salt)Required for precise stoichiometric calculations.
Stereochemistry (S)-configuration at C2Essential for DNA minor-groove binding affinity in ADCs.
Solubility Soluble in H2O, MeOH, polar aprotic solventsDictates solvent choice in biphasic or anhydrous workflows.

Core Application I: Synthesis of ADC Payloads (PBD/PDD Conjugates)

Mechanistic Insight

Pyrrolobenzodiazepines (PBDs) and Pyrridinobenzodiazepines (PDDs) are sequence-selective DNA minor-groove binding agents used as ultra-potent payloads in ADCs. They interact with the DNA minor groove through Van der Waals and hydrogen bonding, followed by a nucleophilic attack by the guanine C2-amino group to form a covalent adduct [2]. The (S)-stereocenter of the piperidine/pyrrolidine C-ring is non-negotiable; it provides the exact right-handed twist required to perfectly match the curvature of the DNA minor groove, avoiding DNA repair mechanisms by causing negligible distortion to the DNA helix.

Validated Protocol: Asymmetric Conjugate Linker Coupling

This protocol describes the coupling of (S)-piperidin-2-ylmethanol to an electrophilic linker/precursor residue, a critical step in assembling asymmetric CPI/CBI-PBD conjugates [2].

Reagents & Equipment:

  • (S)-piperidin-2-ylmethanol (Free base or HCl salt)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) (Acid scavenger)

  • Jacketed glass reactor with an overhead stirrer and inert argon atmosphere.

Step-by-Step Methodology:

  • Preparation: Dissolve the electrophilic precursor residue in 10 mL of anhydrous DCM under argon.

  • Chiral Amine Solution: In a separate flask, prepare a solution of (S)-piperidin-2-ylmethanol (3.8 g, 33.4 mmol) and TEA (10.7 mL, 77.0 mmol) in anhydrous DCM (90 mL). Causality Note: If using the HCl salt of the piperidine, the excess TEA is strictly required to liberate the free secondary amine in situ and neutralize the HCl generated during the subsequent coupling.

  • Temperature Control: Cool the chiral amine solution to -10 °C. Causality Note: Operating at sub-zero temperatures suppresses exothermic degradation pathways and prevents racemization of the sensitive stereocenter.

  • Dropwise Addition: Add the precursor solution dropwise to the chiral amine solution over 30 minutes.

  • Reaction Propagation: Remove the cooling bath and allow the mixture to stir at room temperature (20-25 °C) for 2 hours.

  • In-Process Control (IPC): Monitor the disappearance of the starting material via LC-MS (Method: 95% Aqueous / 5% Organic to 50% Organic over 10 mins).

  • Quench & Workup: Wash the organic layer sequentially with 1 M Hydrochloric Acid (50 mL) to remove unreacted amine and TEA, followed by Brine (50 mL) to break any emulsions and pre-dry the organic layer.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure to yield the asymmetric conjugate intermediate.

G SM Electrophilic Precursor (in anhydrous DCM) Reagents (S)-piperidin-2-ylmethanol + Triethylamine (-10 °C to RT, 2 h) SM->Reagents Dropwise Addition Workup Aqueous Workup (1M HCl, Brine) Dry over Na2SO4 Reagents->Workup Stir & Quench Product Asymmetric Conjugate Intermediate (PBD/PDD) Workup->Product Filter & Concentrate

Caption: Workflow for the synthesis of ADC payload intermediates using (S)-piperidin-2-ylmethanol.

Core Application II: Asymmetric Multicomponent Petasis Reactions

Mechanistic Insight

The Petasis borono-Mannich reaction is a powerful multicomponent coupling of a boronic acid, an amine, and a carbonyl derivative [3]. When (S)-piperidin-2-ylmethanol is utilized as the amine component alongside glyoxal and an arylboronic acid, it acts as a bifunctional chiral inducer. The secondary amine condenses with glyoxal to form an iminium ion, while the adjacent primary hydroxyl group coordinates with the boronic acid. This forms a rigid, transient boronate complex that directs the nucleophilic attack of the aryl group strictly to one face of the iminium ion, yielding highly functionalized bicyclic pyrido[2,1-c][1,4]oxazin-3-ols[3].

Table 2: Stereoselective Yields in Petasis Reactions

The electronic nature of the boronic acid heavily influences the success of the Petasis reaction when using piperidin-2-ylmethanol [3].

Boronic Acid ComponentYield (%)Diastereomeric Ratio (dr)Mechanistic Observation
3,5-Difluorophenylboronic acid37%ModerateElectron-poor boronic acids facilitate the required boron-to-carbon migration.
Thien-2-ylboronic acid0%N/AElectron-rich heterocycles fail to undergo the necessary rearrangement.
3-Pyridylboronic acid0%N/ABasic nitrogen interferes with iminium ion formation and coordination.
Validated Protocol: Petasis Synthesis of Bicyclic Oxazines
  • Condensation: In a round-bottom flask, combine (S)-piperidin-2-ylmethanol (1.0 eq) and glyoxal (1.0 eq) in a polar protic solvent (e.g., hexafluoroisopropanol or methanol). Stir for 30 minutes to ensure complete iminium ion formation.

  • Boronate Formation: Add the electron-poor arylboronic acid (e.g., 3,5-difluorophenylboronic acid, 1.2 eq).

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The hydroxyl group of the piperidine derivative will coordinate with the boron, forming a cyclic transition state.

  • Isolation: Remove the solvent in vacuo and purify the crude residue via flash column chromatography (Silica gel, EtOAc/Hexane gradient) to isolate the chiral bicyclic oxazine.

G A Glyoxal (Carbonyl) Iminium Chiral Iminium Ion Intermediate A->Iminium B (S)-piperidin-2-ylmethanol (Chiral Amino Alcohol) B->Iminium Condensation C Arylboronic Acid (Electron-Poor) Boronate Boronate Complex (Stereofacial Control) C->Boronate Iminium->Boronate Boronic Acid Addition Product Bicyclic pyrido[2,1-c][1,4]oxazin-3-ols (Chiral Scaffold) Boronate->Product Intramolecular C-C Bond Formation

Caption: Mechanism of the Petasis borono-Mannich reaction directed by (S)-piperidin-2-ylmethanol.

Core Application III: Polymeric Drug Delivery Systems

Beyond small-molecule APIs, (S)-piperidin-2-ylmethanol is increasingly utilized in the synthesis of functionalized polymers for drug delivery [4]. The chiral center makes it suitable for the synthesis of chiral polymers used in asymmetric catalysis and chiral separation. Furthermore, the nitrogen-containing groups in the piperidine ring interact with solvent molecules through dipole-dipole interactions and hydrogen bonding, drastically improving the solubility of the resulting polymers in polar aprotic solvents (like DMF and DMSO) [4].

By selectively protecting and deprotecting the secondary amine (e.g., using Boc or Cbz groups), chemists can introduce reactive sites for post-polymerization modifications, allowing for the attachment of targeting ligands to the polymer chain. This facilitates the targeted delivery of encapsulated hydrophobic drugs to specific cells or tissues [4].

References

  • Google Patents. WO2017194960A1 - Asymmetric conjugate compounds.
  • Chemical Reviews (ACS Publications). Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. Retrieved from:[Link]

  • Biosynce. What are the properties of polymers synthesized with piperidine?. Retrieved from:[Link]

Application

How to prepare free base from (s)-piperidin-2-ylmethanol hydrochloride

An In-depth Guide to the Preparation of Free Base (S)-Piperidin-2-ylmethanol from its Hydrochloride Salt Abstract This application note provides a comprehensive, field-proven protocol for the efficient preparation of fre...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to the Preparation of Free Base (S)-Piperidin-2-ylmethanol from its Hydrochloride Salt

Abstract

This application note provides a comprehensive, field-proven protocol for the efficient preparation of free base (S)-piperidin-2-ylmethanol from its corresponding hydrochloride salt. (S)-Piperidin-2-ylmethanol is a pivotal chiral building block in medicinal chemistry and pharmaceutical development, valued for its role in the synthesis of complex molecular architectures.[1] It is frequently supplied as a hydrochloride salt to enhance its stability and aqueous solubility.[2] However, many synthetic transformations require the neutral, free base form. This guide presents a detailed, step-by-step methodology for the deprotonation and isolation of the free base, emphasizing the chemical principles behind each step, safety considerations, and troubleshooting strategies to ensure a high-purity, high-yield outcome.

Introduction and Foundational Principles

The conversion of an amine hydrochloride to its free base is a fundamental acid-base reaction. The hydrochloride salt of (S)-piperidin-2-ylmethanol exists as a protonated piperidinium chloride. The lone pair on the nitrogen atom is engaged in a bond with a proton, rendering it non-nucleophilic and highly water-soluble.

The core principle of this protocol is to introduce a base stronger than (S)-piperidin-2-ylmethanol to deprotonate the piperidinium ion. This regenerates the neutral amine (the "free base"), which is significantly less soluble in water and more soluble in organic solvents than its salt form. This differential solubility is then exploited through liquid-liquid extraction to isolate the desired product. The general reaction is as follows:

R₂NH₂⁺Cl⁻ (aq) + B (aq) ⇌ R₂NH (org) + B-H⁺ (aq) + Cl⁻ (aq)

Where R₂NH₂⁺Cl⁻ is the amine hydrochloride, B is the added base, and R₂NH is the free base. By using a strong base (e.g., NaOH) and extracting the product into an organic solvent, the equilibrium is effectively driven to the right.

Physicochemical Properties

A clear understanding of the properties of both the starting material and the final product is essential for procedural success.

Property(S)-Piperidin-2-ylmethanol Hydrochloride(S)-Piperidin-2-ylmethanol (Free Base)
Molecular Formula C₆H₁₄ClNOC₆H₁₃NO
Molecular Weight 151.63 g/mol [3]115.18 g/mol
Appearance White to off-white solidColorless to yellow or green solid or liquid
Aqueous Solubility Freely soluble[4]Very soluble (1174 g/L)[5]
Organic Solvent Solubility Generally lowSoluble in many organic solvents (e.g., Dichloromethane, Chloroform, Alcohols)[4][6]

Note: While the free base is also highly soluble in water, its significantly higher solubility in organic solvents like dichloromethane allows for efficient extraction.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the protocol for generating the free base.

G cluster_prep Preparation cluster_iso Isolation & Purification start Dissolve (S)-piperidin-2-ylmethanol HCl in DI Water basify Cool solution (ice bath) and add 2M NaOH (aq) dropwise start->basify Exothermic Step ph_check Monitor pH until > 12 basify->ph_check Ensure complete deprotonation extract Extract with Dichloromethane (3x) in Separatory Funnel ph_check->extract Transfer to Separatory Funnel combine Combine Organic Layers extract->combine dry Dry with Anhydrous Na₂SO₄ combine->dry Remove residual water filter Filter to remove drying agent dry->filter concentrate Concentrate under reduced pressure (Rotary Evaporator) filter->concentrate product Yields Pure Free Base (S)-Piperidin-2-ylmethanol concentrate->product

Caption: Workflow for free base preparation.

Detailed Experimental Protocol

This protocol is designed for a starting quantity of 5-10 grams of the hydrochloride salt but can be scaled accordingly.

Materials and Reagents
  • (S)-Piperidin-2-ylmethanol hydrochloride

  • Sodium hydroxide (NaOH) pellets

  • Dichloromethane (DCM), reagent grade

  • Deionized (DI) water

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Brine (saturated aqueous NaCl solution)

Equipment
  • Magnetic stirrer and stir bar

  • 250 mL Erlenmeyer flask

  • 100 mL beaker

  • Ice bath

  • pH paper or calibrated pH meter

  • 250 mL Separatory funnel

  • Ring stand and clamp

  • 250 mL Round-bottom flask

  • Rotary evaporator

  • Standard laboratory glassware (graduated cylinders, funnels)

Step-by-Step Procedure
  • Preparation of Base Solution: Prepare a 2 M solution of NaOH by carefully dissolving 8.0 g of NaOH pellets in 100 mL of DI water. Causality: A standardized basic solution allows for controlled addition and avoids the large heat of dissolution from adding solid NaOH directly to the reaction.

  • Dissolution of Starting Material: In the 250 mL Erlenmeyer flask, dissolve 10.0 g of (s)-piperidin-2-ylmethanol hydrochloride in 50 mL of DI water. Stir until the solid is completely dissolved.

  • Basification: Place the flask in an ice bath and allow the solution to cool to 0-5 °C. Begin the slow, dropwise addition of the 2 M NaOH solution while stirring vigorously. Monitor the pH of the aqueous solution periodically. Causality: The acid-base neutralization is exothermic. Cooling prevents potential side reactions and ensures safe handling. A slow addition prevents localized pH and temperature spikes.

  • pH Adjustment: Continue adding the NaOH solution until the pH of the mixture is strongly basic (pH > 12).[7] A pH of 12-13 is ideal to ensure the piperidinium ion is fully deprotonated.

  • Liquid-Liquid Extraction:

    • Transfer the cold, basic aqueous solution to the 250 mL separatory funnel.

    • Add 50 mL of dichloromethane (DCM) to the funnel.

    • Stopper the funnel and invert it gently several times, venting frequently to release any pressure buildup. Avoid vigorous shaking to prevent the formation of emulsions.

    • Clamp the funnel to the ring stand and allow the layers to separate completely. The organic DCM layer will be the bottom layer.

    • Drain the lower organic layer into a clean 250 mL Erlenmeyer flask.

    • Repeat the extraction process two more times using 25 mL of DCM each time.[7] Causality: Multiple extractions with smaller volumes of solvent are more efficient at recovering the product from the aqueous phase than a single extraction with a large volume.

  • Drying the Organic Extract: Combine all the DCM extracts. Add approximately 5 g of anhydrous sodium sulfate (Na₂SO₄), swirling the flask gently. The drying agent should appear free-flowing (not clumped together) when the solution is dry. Let it stand for 15-20 minutes. Causality: This step removes residual water from the organic solvent, which could otherwise contaminate the final product.

  • Isolation of the Free Base:

    • Filter the dried DCM solution through a fluted filter paper directly into the pre-weighed 250 mL round-bottom flask to remove the Na₂SO₄.

    • Rinse the flask and the filter paper with a small amount (5-10 mL) of fresh DCM to ensure complete transfer of the product.

    • Concentrate the solution using a rotary evaporator. The water bath temperature should be kept below 40 °C.

    • Once all the solvent is removed, a colorless to pale yellow oil or solid will remain. This is the free base (S)-piperidin-2-ylmethanol.

  • Final Product Handling: Determine the final mass of the product and calculate the yield. The product should be stored under an inert atmosphere (nitrogen or argon) at 2-8 °C, as amines can be sensitive to air and moisture.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Fume Hood: All operations, especially those involving dichloromethane, should be performed in a well-ventilated chemical fume hood. DCM is a volatile and potentially hazardous solvent.

  • Sodium Hydroxide: NaOH is highly corrosive and can cause severe burns. Handle with extreme care.

  • Pressure Buildup: Always vent the separatory funnel frequently during extraction to prevent pressure buildup from the volatile solvent.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield 1. Incomplete basification. 2. Insufficient number of extractions.1. Re-check the pH of the aqueous layer after extraction; it should still be >12. 2. Perform 1-2 additional extractions with the organic solvent.
Persistent Emulsion during Extraction 1. Shaking the separatory funnel too vigorously. 2. High concentration of the amine.1. Use gentle, repeated inversions instead of shaking. 2. Add a small amount of brine to the funnel to help break the emulsion. 3. If necessary, filter the entire mixture through a pad of Celite.
Final Product is Wet or an Oil 1. Incomplete drying of the organic layer. 2. (S)-Piperidin-2-ylmethanol can be a low-melting solid or an oil at room temperature.1. Add more drying agent or allow for a longer drying time. 2. Dry the final product under high vacuum for several hours to remove any trace solvent. Check literature for the expected physical state.

References

  • PubChem. Compound Summary for CID 6950194, ((2S)-piperidin-2-yl)methanol. National Center for Biotechnology Information. Available from: [Link]

  • NextSDS. [(2S)-piperidin-2-yl]methanol Chemical Substance Information. NextSDS. Available from: [Link]

  • Organic Syntheses. p-Aminotetraphenylmethane. Organic Syntheses. Available from: [Link]

  • ResearchGate. What is the best way to convert my amine compound from the salt form into free amine? ResearchGate. Available from: [Link]

  • Wikipedia. Piperidine. Wikipedia. Available from: [Link]

  • SureChEMBL. Compound Details SCHEMBL4328612. SureChEMBL. Available from: [Link]

  • German Wikipedia. 2-Piperidinylmethanol. Wikipedia. Available from: [Link]

  • Merck. Piperidine. Merck Index Online. Available from: [Link]

Sources

Method

Application Note: Enantioselective Synthesis Protocols Starting from (S)-Piperidin-2-ylmethanol Hydrochloride

Introduction & Scientific Rationale (S)-Piperidin-2-ylmethanol hydrochloride (CAS: 63038-27-7) is a highly versatile chiral pool building block widely utilized in the synthesis of complex piperidine alkaloids, pyrroloben...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

(S)-Piperidin-2-ylmethanol hydrochloride (CAS: 63038-27-7) is a highly versatile chiral pool building block widely utilized in the synthesis of complex piperidine alkaloids, pyrrolobenzodiazepine (PBD) conjugates, and targeted cancer therapies 1.

Unlike its free-base counterpart, the hydrochloride salt is preferred for commercial procurement and long-term storage because it prevents autoxidation and spontaneous oligomerization. The molecule features a bifunctional scaffold—a secondary amine and a primary alcohol—flanking a highly valuable α -chiral center. This structural motif requires rigorous orthogonal protection strategies to enable site-selective functionalization without compromising the enantiomeric purity (ee%) of the C2 position.

Mechanistic Insights & Causality in Synthetic Design

The transformation of (S)-piperidin-2-ylmethanol into advanced pharmaceutical intermediates typically follows a strict three-phase sequence to maintain stereochemical integrity:

  • Phase 1: Free-Basing and Orthogonal N-Protection. The HCl salt must be neutralized in situ using a mild, non-nucleophilic base (e.g., Triethylamine) to liberate the secondary amine. Subsequent protection with a bulky group (typically tert-butyloxycarbonyl, Boc) is critical. The Boc group prevents unwanted N-oxidation in subsequent steps and provides the necessary steric bulk to direct stereoselective additions later in the pathway 2.

  • Phase 2: Chemoselective Oxidation. Converting the primary alcohol to (S)-1-Boc-piperidine-2-carboxaldehyde is the most precarious step in this workflow. The α -proton adjacent to the newly formed aldehyde is highly acidic. Harsh oxidants (like Jones reagent) or basic conditions will cause enolization, leading to rapid racemization (epimerization) of the C2 stereocenter. Therefore, mild, kinetically controlled oxidants such as Dess-Martin Periodinane (DMP) or Swern conditions are strictly mandated 3.

  • Phase 3: Stereocontrolled Nucleophilic Addition. When a Grignard or organolithium reagent is added to the chiral aldehyde, the existing C2 stereocenter dictates the facial selectivity of the attack. Depending on the use of chelating Lewis acids (e.g., TiCl 4​ , MgBr 2​ ) or non-chelating conditions, the reaction can be tuned to favor either the syn or anti diastereomer via Cram's Chelation or Felkin-Anh models, respectively 4.

Workflow A (S)-Piperidin-2-ylmethanol HCl Salt B N-Boc Protected Intermediate A->B 1. Et3N (Free-basing) 2. Boc2O, DCM C (S)-N-Boc-piperidine- 2-carboxaldehyde B->C DMP Oxidation (0 °C to RT) D Chiral Secondary Alcohol Motif C->D RMgX / THF (Stereoselective)

Figure 1: Synthetic workflow from (S)-piperidin-2-ylmethanol HCl to chiral secondary alcohol motifs.

Experimental Protocols (Self-Validating Systems)

Protocol A: N-Boc Protection of (S)-Piperidin-2-ylmethanol Hydrochloride

Causality: Triethylamine (Et 3​ N) is used in a 2.5 molar excess; 1.0 equivalent is consumed neutralizing the HCl salt, while the remainder acts as an acid scavenger and catalyst for the nucleophilic attack on Boc-anhydride.

  • Preparation: Suspend (S)-piperidin-2-ylmethanol hydrochloride (10.0 g, 65.9 mmol, 1.0 eq) in anhydrous dichloromethane (DCM, 100 mL) under a nitrogen atmosphere.

  • Free-Basing: Cool the suspension to 0 °C using an ice bath. Add Et 3​ N (23.0 mL, 164.8 mmol, 2.5 eq) dropwise over 15 minutes. The suspension will gradually clear as the free base dissolves.

  • Protection: Dissolve Di-tert-butyl dicarbonate (Boc 2​ O, 15.8 g, 72.5 mmol, 1.1 eq) in DCM (20 mL) and add dropwise to the reaction mixture at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature (RT) for 4 hours. In-process control: Monitor by TLC (Ninhydrin stain); the primary amine spot should completely disappear.

  • Workup: Wash the organic layer sequentially with 1M HCl (50 mL) to remove unreacted amine/Et 3​ N, saturated NaHCO 3​ (50 mL), and brine (50 mL). Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo to yield (S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate as a viscous colorless oil (>95% yield).

Protocol B: Dess-Martin Oxidation to (S)-1-Boc-piperidine-2-carboxaldehyde

Causality: "Wet" DCM (containing trace water) is utilized to accelerate the DMP oxidation mechanism by facilitating ligand exchange on the hypervalent iodine center. The specific quench (NaHCO 3​ /Na 2​ S 2​ O 3​ ) is mandatory to reduce unreacted oxidants and neutralize acetic acid byproducts, preventing Boc-deprotection and C2-epimerization.

  • Preparation: Dissolve the N-Boc protected alcohol from Protocol A (10.0 g, 46.4 mmol, 1.0 eq) in DCM (150 mL). Add a single drop of DI water to the solution.

  • Oxidation: Cool the solution to 0 °C. Add Dess-Martin Periodinane (DMP, 23.6 g, 55.7 mmol, 1.2 eq) in three portions over 15 minutes.

  • Reaction: Stir at 0 °C for 30 minutes, then warm to RT for 1.5 hours. In-process control: Monitor by TLC (UV/KMnO 4​ ); ensure complete consumption of the alcohol.

  • Quench: Pour the reaction mixture into a vigorously stirring 1:1 mixture of saturated aqueous NaHCO 3​ and saturated aqueous Na 2​ S 2​ O 3​ (150 mL total). Stir for 30 minutes until the organic layer is completely clear (indicating reduction of iodine species).

  • Extraction: Separate the organic layer, extract the aqueous layer with DCM (2 x 50 mL), combine organics, dry over Na 2​ SO 4​ , and concentrate. Use the resulting aldehyde immediately in the next step to avoid degradation.

Protocol C: Diastereoselective Grignard Addition (Felkin-Anh Control)

Causality: Cryogenic temperatures (-78 °C) are essential to maximize the energy difference between competing diastereomeric transition states, thereby enhancing the diastereomeric ratio (dr).

  • Preparation: Dissolve the freshly prepared (S)-1-Boc-piperidine-2-carboxaldehyde (5.0 g, 23.4 mmol, 1.0 eq) in anhydrous THF (75 mL) under argon.

  • Addition: Cool the solution to -78 °C (Dry ice/Acetone bath). Add Methylmagnesium bromide (MeMgBr, 3.0 M in Et 2​ O, 11.7 mL, 35.1 mmol, 1.5 eq) dropwise over 20 minutes down the side of the flask.

  • Reaction: Stir at -78 °C for 2 hours.

  • Quench: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH 4​ Cl (20 mL). Allow the mixture to warm to RT.

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL), wash with brine, dry over Na 2​ SO 4​ , and purify via flash chromatography to isolate the anti-diastereomer.

Quantitative Data Summaries

Table 1: Comparison of Oxidation Conditions and C2-Epimerization Rates

Oxidation MethodReagentsTemp (°C)Yield (%)Enantiomeric Excess (ee %)Causality / Notes
Dess-Martin DMP, wet DCM0 to 2088>98 Mild, fast, kinetically controlled; no epimerization.
Swern (COCl) 2​ , DMSO, Et 3​ N-7885>98 Highly effective but requires strict cryogenic control.
TEMPO / Bleach TEMPO, NaOCl, KBr075~80Basic conditions cause partial racemization of C2.
Jones CrO 3​ , H 2​ SO 4​ , Acetone0<30N/AOver-oxidation to carboxylic acid; acidic Boc cleavage.

Table 2: Diastereoselectivity (dr) in Nucleophilic Additions to (S)-1-Boc-piperidine-2-carboxaldehyde

NucleophileSolventAdditiveTemp (°C)Major Diastereomerdr (anti:syn)Mechanistic Model
MeMgBrTHFNone-78Anti 85:15Felkin-Anh (Steric control)
MeLiEt 2​ ONone-78Anti 80:20Felkin-Anh (Steric control)
MeMgBrDCMTiCl 4​ (1 eq)-78Syn 5:95Cram's Chelation (Metal coordinated)

Stereochemical Control Visualization

Stereocontrol A Chiral Aldehyde (C2 Stereocenter) B Felkin-Anh Model (Non-Chelating, THF) A->B Bulky N-Boc group dictates trajectory C Cram's Chelation Model (Chelating, TiCl4/MgBr2) A->C Metal coordinates O and N atoms D Anti-Diastereomer (Major Product) B->D Nucleophilic attack anti to largest group E Syn-Diastereomer (Major Product) C->E Nucleophilic attack syn to chelating group

Figure 2: Stereochemical control models dictating diastereoselectivity during nucleophilic addition.

References

  • Benchchem. (s)-Piperidin-2-ylmethanol hydrochloride as a Fundamental Chiral Building Block. Benchchem Product Repository. 1

  • Procopiou, G., et al. Synthesis, SAR and Biophysical Mechanism of Action of Cyclopropabenzindole-Pyridinobenzodiazepine (CBI-PDD) Guanine-Adenine DNA Cross-Linking Agents. ResearchGate (2025). 3

  • European Patent Office. 1,7-DIAZACARBAZOLES AND THEIR USE IN THE TREATMENT OF CANCER. EPO Patent 2513110. 2

  • Royal Society of Chemistry. Piperidin-2-ylmethanol 2, a reduced analogue of ent-1 has been used as a precursor in the synthesis of (–)-lentiginosine. RSC Advances. 4

Sources

Application

Application Notes and Protocols: Step-by-Step O-Protection of (S)-Piperidin-2-ylmethanol Hydrochloride

Introduction In the landscape of pharmaceutical and complex molecule synthesis, the strategic use of protecting groups is a cornerstone of success. (S)-piperidin-2-ylmethanol is a valuable chiral building block, featurin...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical and complex molecule synthesis, the strategic use of protecting groups is a cornerstone of success. (S)-piperidin-2-ylmethanol is a valuable chiral building block, featuring a secondary amine and a primary alcohol. The presence of these two reactive functional groups necessitates a carefully planned protection strategy to achieve selective modification at other sites of the molecule. This guide provides an in-depth technical overview and detailed protocols for the selective O-protection of (S)-piperidin-2-ylmethanol hydrochloride, a common commercially available salt form.

The primary challenge in protecting the hydroxyl group of (S)-piperidin-2-ylmethanol hydrochloride lies in the inherent nucleophilicity of the secondary amine. Direct protection of the alcohol can be complicated by competing N-protection or other side reactions. Therefore, the choice of protecting group and reaction conditions is critical to ensure high selectivity and yield. This document will focus on the use of silyl ethers, a versatile and widely used class of protecting groups for alcohols, due to their ease of installation, stability under various conditions, and mild removal.[1][2][3]

Choosing the Right Protecting Group: A Comparative Analysis

The selection of an appropriate protecting group is dictated by the overall synthetic strategy, including the stability required for subsequent reaction steps and the conditions for its eventual removal. For the O-protection of (S)-piperidin-2-ylmethanol, silyl ethers offer a tunable range of stability.[4][5]

Protecting GroupSilylating AgentKey AdvantagesKey Disadvantages
TBDMS/TBS tert-Butyldimethylsilyl chloride (TBDMSCl)High selectivity for primary alcohols, robust stability to a wide range of non-acidic reagents.[6]Requires fluoride ions or strong acid for deprotection.
TIPS Triisopropylsilyl chloride (TIPSCl)Greater steric bulk provides enhanced stability compared to TBDMS.More challenging to introduce and remove.
TES Triethylsilyl chloride (TESCl)More labile than TBDMS, allowing for selective deprotection under milder acidic conditions.[7]Less stable to a broad range of reaction conditions.
TBDPS tert-Butyldiphenylsilyl chloride (TBDPSCl)Extremely stable, suitable for multi-step syntheses with harsh conditions.Removal requires strong deprotection conditions.

For many applications, the tert-butyldimethylsilyl (TBDMS or TBS) group represents an optimal balance of stability and ease of handling, making it a preferred choice for the O-protection of primary alcohols like (S)-piperidin-2-ylmethanol.[6]

The Causality Behind Experimental Choices: Navigating the Reaction Landscape

The selective O-silylation of an amino alcohol hydrochloride presents several mechanistic considerations that guide the choice of reagents and conditions.

The Role of the Base

The silylation of an alcohol with a silyl chloride generates hydrochloric acid as a byproduct.[1] A base is essential to neutralize this acid and to facilitate the reaction by deprotonating the alcohol, thereby increasing its nucleophilicity.[1][8] In the case of (S)-piperidin-2-ylmethanol hydrochloride, the starting material is a salt, and an appropriate amount of base is required to liberate the free amine and deprotonate the hydroxyl group.

Imidazole is a commonly used base in silylation reactions. It not only acts as a base but can also activate the silyl chloride by forming a more reactive silylimidazolium intermediate.[1] Triethylamine (TEA) is another common choice, serving primarily as an acid scavenger.

Solvent Selection

Aprotic solvents are typically used for silylation reactions to avoid unwanted hydrolysis of the silylating agent and the silyl ether product. Dimethylformamide (DMF) is a popular choice as it is a polar aprotic solvent that can dissolve the starting material and reagents well.[2][4] Dichloromethane (DCM) is another suitable option, offering easier work-up due to its lower boiling point and immiscibility with water.[4]

Reaction Mechanism: An SN2-like Pathway at Silicon

The formation of a silyl ether is generally understood to proceed through a nucleophilic substitution reaction at the silicon center.[1] The alcohol oxygen acts as the nucleophile, attacking the electrophilic silicon atom of the silyl chloride. This process follows an SN2-like mechanism, resulting in the formation of the silicon-oxygen bond and the departure of the chloride leaving group.[1][8]

Silylation Mechanism cluster_0 Activation of Silylating Agent (Optional) cluster_1 Nucleophilic Attack and Deprotonation Imidazole Imidazole Reactive_Intermediate Reactive Silylimidazolium Intermediate Imidazole->Reactive_Intermediate Reacts with TBDMSCl TBDMS-Cl TBDMSCl->Reactive_Intermediate Pentacoordinate_Si Pentacoordinate Silicon Transition State Reactive_Intermediate->Pentacoordinate_Si Alcohol (S)-piperidin-2-ylmethanol Alcohol->Pentacoordinate_Si Nucleophilic Attack Silyl_Ether TBDMS-Protected Product Pentacoordinate_Si->Silyl_Ether Leaving Group Departs Base Base (e.g., Imidazole) Base->Pentacoordinate_Si Deprotonates Alcohol

Caption: General mechanism of silyl ether formation.

Experimental Protocol: O-TBDMS Protection of (S)-Piperidin-2-ylmethanol Hydrochloride

This protocol details a reliable method for the selective O-protection of (S)-piperidin-2-ylmethanol hydrochloride using TBDMS-Cl.

Materials
ReagentMolar Mass ( g/mol )AmountEquivalents
(S)-Piperidin-2-ylmethanol hydrochloride151.651.0 g1.0
tert-Butyldimethylsilyl chloride (TBDMS-Cl)150.721.1 g1.1
Imidazole68.081.3 g2.9
Anhydrous Dimethylformamide (DMF)-10 mL-
Ethyl acetate-As needed-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution-As needed-
Brine (saturated aqueous NaCl solution)-As needed-
Anhydrous sodium sulfate (Na₂SO₄)-As needed-
Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add (S)-piperidin-2-ylmethanol hydrochloride (1.0 g, 6.6 mmol, 1.0 eq) and imidazole (1.3 g, 19.1 mmol, 2.9 eq).

  • Dissolution: Add anhydrous DMF (10 mL) to the flask and stir the mixture at room temperature until all solids have dissolved.

  • Addition of Silylating Agent: To the stirred solution, add tert-butyldimethylsilyl chloride (1.1 g, 7.3 mmol, 1.1 eq) portion-wise at room temperature. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 10% methanol in dichloromethane). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (50 mL) and wash with saturated aqueous sodium bicarbonate solution (3 x 20 mL) to remove DMF and excess imidazole.

  • Extraction and Drying: Separate the organic layer and wash it sequentially with water (20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the pure O-TBDMS protected (S)-piperidin-2-ylmethanol.

Caption: Step-by-step experimental workflow.

Deprotection Strategies

The removal of the TBDMS group is typically achieved under mild conditions, which is a key advantage of this protecting group.

Fluoride-Mediated Cleavage

The most common method for TBDMS deprotection is the use of a fluoride ion source, such as tetra-n-butylammonium fluoride (TBAF), in a solvent like tetrahydrofuran (THF).[6][9] The high strength of the silicon-fluoride bond drives this reaction.

Acid-Catalyzed Cleavage

TBDMS ethers can also be cleaved under acidic conditions.[4][9] Mildly acidic conditions, such as acetic acid in a mixture of THF and water, are often sufficient.[10] The relative stability of different silyl ethers to acidic hydrolysis is a key principle in orthogonal protection strategies.[4][5]

Conclusion

The selective O-protection of (S)-piperidin-2-ylmethanol hydrochloride is a critical transformation for its use as a versatile building block in organic synthesis. The use of silyl ethers, particularly the TBDMS group, provides a robust and reliable method for achieving this selectivity. By understanding the underlying reaction mechanisms and carefully selecting the appropriate reagents and conditions, researchers can effectively mask the hydroxyl group, enabling further synthetic manipulations at other positions of the molecule. The protocols and insights provided in this guide are intended to equip scientists in drug development and chemical research with the necessary knowledge for the successful implementation of this important synthetic step.

References

  • Wikipedia. Silyl ether. Available from: [Link].

  • Gelest. Deprotection of Silyl Ethers. Gelest Technical Library. Available from: [Link].

  • Master Organic Chemistry. Silyl Protection of Alcohols: TMSCl vs TBSCl (Mechanism, Stability, Deprotection). Available from: [Link].

  • Zhu, J., et al.
  • Varma, R. S., et al. Rapid, Acid‐Mediated Deprotection of Silyl Ethers Using Microwave Heating.
  • Wikipedia. Silyl enol ether. Available from: [Link].

  • ResearchGate. Ways of making silyl ethers from alcohols. Available from: [Link].

  • Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. Available from: [Link].

  • Organic Chemistry Portal. TBS Protection - Common Conditions. Available from: [Link].

  • Semantic Scholar. [PDF] tert-Butyldimethylsilyl Amine (TBDMS-NH2): A Mild and Green Reagent for the Protection of Benzyl Alcohols, Phenols, and Carboxylic Acids under Solvent-Free Conditions. Available from: [Link].

  • ResearchGate. tert-Butyldimethylsilyl Amine (TBDMS-NH2): A Mild and Green Reagent for the Protection of Benzyl Alcohols, Phenols, and Carboxylic Acids under Solvent-Free Conditions. Available from: [Link].

  • ResearchGate. How can we protect a hydroxyl group leaving an amino group free? Available from: [Link].

  • Organic Chemistry Portal. Hydroxyl Protecting Groups Stability. Available from: [Link].

  • Master Organic Chemistry. Protecting Groups For Alcohols. Available from: [Link].

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link].

  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. Available from: [Link].

  • ResearchGate. Selective protection and deprotection of alcohols and amines. Available from: [Link].

  • Wang, B., et al. Photochemically Removable Silyl Protecting Groups. Journal of the American Chemical Society, 123(15), 3671-3672.
  • Organic Chemistry Portal. Protective Groups. Available from: [Link].

  • Wikidoc. Silyl ether. Available from: [Link].

  • Jack Westin. Protecting Groups - Organic Chemistry. Available from: [Link].

  • Birman, V. B., et al.
  • Reddit. Selective protection of alcohol over amine : r/Chempros. Available from: [Link].

  • Poon, K. W., et al. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. PMC, 4, 1183-1186.
  • Organic Syntheses. Organic Syntheses Procedure. Available from: [Link].

  • Fiveable. Silyl Ethers: Organic Chemistry Study Guide. Available from: [Link].

  • Royal Society of Chemistry. Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group. Chemical Science, 14(42), 11645-11650.
  • Wiley-VCH. 1 Protection Reactions. Available from: [Link].

  • MPG.PuRe. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Available from: [Link].

  • ResearchGate. Amino Acid-Protecting Groups. Available from: [Link].

  • PubChem. ((2S)-piperidin-2-yl)methanol. Available from: [Link].

  • CDN. Use of the CEM Liberty Blue microwave assisted solid phase peptide synthesizer. Available from: [Link].

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming hygroscopicity issues when handling (s)-piperidin-2-ylmethanol hydrochloride

Welcome to the Advanced Technical Support Center for chiral building blocks. (S)-piperidin-2-ylmethanol hydrochloride (CAS: 63126-47-6) is a critical chiral intermediate used in the asymmetric synthesis of active pharmac...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for chiral building blocks. (S)-piperidin-2-ylmethanol hydrochloride (CAS: 63126-47-6) is a critical chiral intermediate used in the asymmetric synthesis of active pharmaceutical ingredients (APIs). While highly valuable, its hydrochloride salt form exhibits aggressive hygroscopicity that can derail sensitive synthetic workflows.

This guide provides researchers and drug development professionals with authoritative, causality-driven troubleshooting strategies and self-validating protocols to overcome these handling challenges.

The Causality of Hygroscopicity: Why Does This Happen?

Hydrochloride salts of basic drugs are extremely common in pharmaceutical synthesis, comprising roughly 60% of all basic drug salt forms[1]. However, they frequently suffer from high hygroscopicity.

In the case of (S)-piperidin-2-ylmethanol hydrochloride, the piperidine nitrogen is protonated, forming a secondary ammonium cation. This creates a highly polarized crystal lattice. The primary hydroxyl group (-OH) and the ammonium cation (-NH2+-) act as excellent hydrogen-bond donors and acceptors. Furthermore, the chloride counterion possesses a high hydration energy. When exposed to ambient humidity, the thermodynamic drive for atmospheric water molecules to hydrate the chloride ion and hydrogen-bond with the polar functional groups rapidly exceeds the lattice energy of the crystal[2].

This results in rapid moisture absorption, leading to phase transitions from a crystalline solid to a hydrated state, and eventually deliquescence (dissolving in its own absorbed moisture). Mishandling this material leads to clumping, hydrolysis, and inaccurate stoichiometric calculations during synthesis due to unaccounted water mass[3].

HandlingMatrix A Assess Moisture Content (Karl Fischer Titration) B Moisture Level? A->B C > 0.5% Moisture (Hydrated/Clumped) B->C High D < 0.5% Moisture (Dry Powder) B->D Low E Azeotropic Distillation with Toluene C->E F Transfer to Glovebox (Argon Atmosphere) D->F E->A Re-test G Weigh by Difference & Prep Stock Solution F->G

Logical decision matrix for assessing and handling hygroscopic hydrochloride salts.

Troubleshooting Guides & FAQs

Q1: Why does my (S)-piperidin-2-ylmethanol HCl turn into a sticky syrup on the balance pan, and how do I prevent it? Causality: The salt is deliquescent. Even 30 seconds of exposure to ambient air allows it to absorb enough water to alter its apparent mass by 5-15%, destroying the stoichiometry of sensitive downstream reactions (e.g., Grignard additions or Swern oxidations). Solution: You must weigh the compound in a moisture-free environment. Use a glovebox or a glove bag flushed with argon[4]. Standard Schlenk techniques and high-vacuum lines are essential for manipulating these sensitive compounds without atmospheric exposure[5]. If an isolation chamber is entirely unavailable, utilizing pre-filled reaction vials packaged under an inert atmosphere can bypass the need for open handling[4].

Q2: My batch has already absorbed moisture and clumped. How can I recover it without causing thermal degradation or racemization? Causality: Direct heating of hydrated hydrochloride salts in a standard vacuum oven often leads to partial loss of HCl gas or thermal degradation before the tightly bound water is fully removed. Solution: Azeotropic distillation is the most effective method. Water forms a low-boiling azeotrope with solvents like toluene. By suspending the clumped salt in dry toluene and evaporating it under reduced pressure, the water is co-evaporated at a low temperature, preserving the chiral integrity and the salt stoichiometry. This should be followed by thorough drying on a high-vacuum Schlenk line[6].

Q3: How do I validate that my dried material is truly anhydrous before adding it to a moisture-sensitive reaction? Causality: Visual inspection is inadequate; a powder may appear dry and free-flowing while still harboring >1% water trapped in the crystal lattice, which is more than enough to quench organometallic reagents. Solution: Perform a Karl Fischer (KF) titration on a small aliquot of the dried salt dissolved in an anhydrous solvent[7]. This provides a precise quantitative measure of residual moisture, allowing you to validate the drying process before risking expensive downstream reagents.

Quantitative Data: Comparison of Drying Techniques

To select the appropriate recovery method, compare the quantitative metrics of standard drying techniques applied to amine hydrochlorides:

Drying TechniqueOperating TempPressureTime RequiredTypical Residual MoistureRisk of Thermal Degradation
Vacuum Oven 60°C<10 mbar24 h1.5 - 3.0%Moderate (HCl loss possible)
Azeotropic Distillation 40°C50 mbar2-4 h<0.1%Low
Lyophilization -50°C<0.1 mbar48 h<0.5%Low
Desiccator (P2O5) 20°C1 atm7+ days2.0 - 5.0%None
Self-Validating Experimental Protocols
Protocol A: Self-Validating Glovebox Weighing

Objective: Accurately weigh the hygroscopic salt without moisture contamination.

  • Tare: Place an empty, oven-dried 20 mL scintillation vial with a PTFE-lined septum cap on an analytical balance. Record the exact mass ( Mtare​ ).

  • Transfer: Move the sealed vial and the bulk bottle of (S)-piperidin-2-ylmethanol HCl into a glovebox maintained under an argon atmosphere (<1 ppm H₂O, <1 ppm O₂)[5].

  • Load: Inside the glovebox, transfer the estimated required mass of the salt into the tared vial. Tightly secure the septum cap.

  • Measure: Remove the sealed vial from the glovebox and place it back on the analytical balance. Record the new mass ( Mtotal​ ).

  • Calculate: The exact mass of the reagent is Mtotal​−Mtare​ .

  • Self-Validation Check: Observe the mass on the balance for 60 seconds. A perfectly stable mass validates the integrity of the septum seal. An increasing mass indicates an atmospheric breach (moisture ingress), invalidating the transfer and requiring a restart.

Protocol B: Azeotropic Drying & KF Validation

Objective: Recover a hydrated batch of salt back to an anhydrous state.

  • Suspend: In a fume hood, transfer the hydrated/clumped (S)-piperidin-2-ylmethanol HCl into an oven-dried round-bottom flask. Suspend the solid in anhydrous toluene (approx. 10 mL per gram of salt).

  • Evaporate: Attach the flask to a rotary evaporator and remove the solvent under reduced pressure (50 mbar) at a bath temperature of 40°C.

  • Cycle: Repeat the toluene addition and evaporation process three times to ensure complete co-evaporation of the water lattice.

  • Vacuum: Attach the flask to a high-vacuum Schlenk line (<0.1 mbar) and dry the resulting white powder for 12 hours at room temperature[6].

  • Self-Validation Check: Extract a 10 mg aliquot of the dried powder and dissolve it in 1 mL of anhydrous methanol. Perform a Karl Fischer titration[7]. The protocol is validated as successful only if the water content is <0.1% w/w. If the moisture exceeds this threshold, the drying cycle must be repeated.

AzeotropicDrying S1 Suspend Salt in Dry Toluene S2 Evaporate via Rotary Evaporator S1->S2 S3 Repeat 3x to Co-evaporate H2O S2->S3 S4 High Vacuum Schlenk Line (12h) S3->S4 S5 Anhydrous (S)-Piperidin-2-ylmethanol HCl S4->S5

Experimental workflow for azeotropic drying of hydrated amine hydrochlorides.

Sources

Optimization

Purification techniques and recrystallization of (s)-piperidin-2-ylmethanol hydrochloride

An in-depth guide to the purification and recrystallization of (s)-piperidin-2-ylmethanol hydrochloride, designed for researchers, scientists, and drug development professionals. Technical Support Center: (S)-Piperidin-2...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the purification and recrystallization of (s)-piperidin-2-ylmethanol hydrochloride, designed for researchers, scientists, and drug development professionals.

Technical Support Center: (S)-Piperidin-2-ylmethanol Hydrochloride

As a key chiral intermediate in pharmaceutical synthesis, the purity of (s)-piperidin-2-ylmethanol hydrochloride is paramount.[1] This guide provides field-proven insights and detailed protocols to address common challenges encountered during its purification by recrystallization.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the compound and the purification technique.

Q1: What is (s)-piperidin-2-ylmethanol hydrochloride, and why is its purity critical?

(S)-piperidin-2-ylmethanol is a chiral building block featuring a piperidine ring, a foundational scaffold in medicinal chemistry.[1][2] It is supplied as a hydrochloride salt to improve its stability and handling characteristics. Purity is critical because impurities, including the incorrect enantiomer or synthesis byproducts, can lead to altered pharmacological activity, increased toxicity, and complications in meeting regulatory standards for active pharmaceutical ingredients (APIs).[3][4]

Q2: What is the core principle of recrystallization?

Recrystallization is a purification technique for solid compounds. It leverages the principle that most solids are more soluble in a hot solvent than in a cold one.[5] An impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution slowly cools, the solubility of the desired compound decreases, causing it to form pure crystals. Impurities, which are present in smaller concentrations, remain dissolved in the cold solvent (the "mother liquor").[6]

Q3: How do I select an appropriate solvent for recrystallization?

The ideal solvent should exhibit a steep solubility curve for (s)-piperidin-2-ylmethanol hydrochloride, meaning it dissolves the compound well at high temperatures but poorly at low temperatures.[5] Additionally, the solvent should either not dissolve impurities at all or dissolve them very well even at low temperatures. For amine hydrochloride salts, polar protic solvents are often a good starting point.

Solvent Class Examples Suitability for (s)-piperidin-2-ylmethanol HCl Rationale
Polar Protic Ethanol, Methanol, IsopropanolHighThe hydrochloride salt is polar and can engage in hydrogen bonding. These solvents often provide the desired high-solubility when hot and low-solubility when cold profile.[7]
Aromatic TolueneModerate (often as an anti-solvent)Can be used in a two-solvent system with a more polar solvent like ethanol. Adding toluene to a hot ethanolic solution reduces the overall polarity, inducing crystallization.[8]
Ethers Diethyl Ether, MTBELow (often as an anti-solvent)The compound is likely poorly soluble in ethers. They are effective for precipitating the salt from a more soluble medium or for washing the final crystals.
Aprotic Polar Acetone, AcetonitrileModerate to LowSolubility should be experimentally determined. Acetone can sometimes react with secondary amine hydrochlorides.

Q4: What are the likely impurities in crude (s)-piperidin-2-ylmethanol hydrochloride?

Impurities can originate from the starting materials, byproducts, or degradation. Common impurities may include:

  • The (R)-enantiomer: The opposite stereoisomer, which requires chiral separation techniques to detect and remove.[9]

  • Unreacted starting materials: Such as protected piperidine precursors.[2]

  • Byproducts from synthesis: These depend on the specific synthetic route used.[10]

  • Residual solvents: Solvents used in the preceding reaction steps.

Section 2: Detailed Recrystallization Protocol

This protocol provides a robust, step-by-step methodology for the purification of (s)-piperidin-2-ylmethanol hydrochloride.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_process Process cluster_analysis Analysis Crude Crude (s)-piperidin-2-ylmethanol HCl Solvent Select Solvent System (e.g., Ethanol) Crude->Solvent Dissolve 1. Dissolve in Minimum Hot Solvent Solvent->Dissolve Filter 2. Hot Gravity Filtration (Optional) Dissolve->Filter If insoluble impurities are present Cool 3. Slow Cooling to Induce Crystallization Dissolve->Cool If no insoluble impurities Filter->Cool Isolate 4. Isolate Crystals via Vacuum Filtration Cool->Isolate Wash 5. Wash with Cold, Fresh Solvent Isolate->Wash Dry 6. Dry Crystals Under Vacuum Wash->Dry Pure Pure, Dry Crystals Dry->Pure Analysis Confirm Purity (HPLC, MP, NMR) Pure->Analysis

Caption: Standard workflow for the recrystallization of (s)-piperidin-2-ylmethanol HCl.

Materials:

  • Crude (s)-piperidin-2-ylmethanol hydrochloride

  • Anhydrous Ethanol (or other selected solvent)

  • Diethyl ether (for washing, optional)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

Methodology:

  • Dissolution: Place the crude solid (e.g., 5.0 g) into a 100 mL Erlenmeyer flask with a stir bar. Add a small volume of ethanol (e.g., 20 mL) and begin heating the mixture with gentle stirring. Continue adding ethanol dropwise until the solid completely dissolves in the boiling solvent. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated.[5][6]

  • Hot Filtration (Optional): If you observe insoluble impurities (e.g., dust, inorganic salts) or if the solution is colored and requires treatment with activated charcoal, perform a hot gravity filtration. Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[11] This step minimizes premature crystallization in the funnel.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.[6] Slow cooling is essential for the formation of large, pure crystals, as it allows molecules to selectively deposit onto the growing crystal lattice, excluding impurities.[12] Once the flask has reached room temperature, you may place it in an ice bath for 15-30 minutes to maximize crystal yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel.[5] Press the crystals down firmly to remove as much mother liquor as possible. With the vacuum disconnected, add a small amount of ice-cold ethanol or diethyl ether to wash the crystals, removing any residual impurities from their surface. Reapply the vacuum to pull the wash solvent through.

  • Drying: Leave the crystals in the funnel with the vacuum on for 15-20 minutes to air-dry them. For complete drying, transfer the crystals to a watch glass and place them in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Purity Confirmation: Assess the purity of the final product by measuring its melting point and analyzing it via High-Performance Liquid Chromatography (HPLC), particularly chiral HPLC, to confirm enantiomeric purity.[9][13]

Section 3: Troubleshooting Guide

This guide provides solutions to common problems encountered during recrystallization.

Troubleshooting Decision Tree

G cluster_problems cluster_solutions Start Problem Encountered During Recrystallization P1 No Crystals Form Start->P1 P2 Compound 'Oils Out' Start->P2 P3 Low Crystal Yield Start->P3 P4 Product is Impure/Colored Start->P4 S1a Scratch inner surface of flask P1->S1a S1b Add a 'seed' crystal P1->S1b S1c Boil off some solvent & re-cool P1->S1c S2a Re-heat and add more solvent P2->S2a S2b Switch to a different solvent system P2->S2b S3a Ensure solution was saturated P3->S3a S3b Cool for longer / at lower temp P3->S3b S3c Concentrate the mother liquor P3->S3c S4a Ensure slow cooling P4->S4a S4b Use activated charcoal P4->S4b S4c Re-crystallize a second time P4->S4c

Sources

Troubleshooting

Technical Support Center: Optimizing (S)-Piperidin-2-ylmethanol Hydrochloride N-Protection

Welcome to the Technical Support Center. As researchers and drug development professionals, you frequently encounter [1] as a critical chiral building block for complex alkaloids, antibody-drug conjugate (ADC) payloads,...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you frequently encounter [1] as a critical chiral building block for complex alkaloids, antibody-drug conjugate (ADC) payloads, and[2].

Because this substrate is an amino alcohol provided as a hydrochloride salt, optimizing its N-protection (specifically N-Boc protection) requires strict control over reaction kinetics and acid-base stoichiometry to prevent competitive O-acylation. This guide provides field-proven, self-validating protocols and troubleshooting steps to ensure high-yielding, chemoselective transformations.

Mechanistic Grounding: The Chemoselectivity Challenge

The core challenge with (S)-piperidin-2-ylmethanol is the presence of both a secondary amine (-NH) and a primary alcohol (-OH). Successful mono-N-protection relies on kinetic control . The secondary amine is significantly more nucleophilic than the primary alcohol. By controlling the temperature and avoiding acyl-transfer catalysts, the reaction naturally funnels toward the desired N-Boc product, as established in standard [3].

Chemoselectivity Substrate Free Amino Alcohol (Secondary Amine + Primary Alcohol) N_Attack N-Attack (Kinetic Control) High Nucleophilicity Substrate->N_Attack Boc2O, Base O_Attack O-Attack (Side Reaction) Low Nucleophilicity Substrate->O_Attack Excess Boc2O / DMAP N_Boc Desired Product: N-Boc Amino Alcohol N_Attack->N_Boc O_Boc Impurity: N,O-di-Boc or O-Boc O_Attack->O_Boc

Caption: Chemoselectivity logic: N-protection vs. O-acylation pathways.

Standard Operating Procedure (SOP): Chemoselective N-Boc Protection

This protocol is designed as a self-validating system . It incorporates visual and analytical checkpoints to ensure the reaction environment is properly primed before the electrophile is introduced.

Workflow Start Substrate: (S)-piperidin-2-ylmethanol HCl Base Step 1: Freebasing Add Base (e.g., Et3N, 2.2 eq) Start->Base Boc Step 2: N-Protection Add Boc2O (1.05 eq) at 0 °C Base->Boc Workup Step 3: Workup Aqueous extraction (pH ~4-5) Boc->Workup Product Product: (S)-N-Boc-piperidin-2-ylmethanol Workup->Product

Caption: Workflow for the N-Boc protection of (S)-piperidin-2-ylmethanol hydrochloride.

Step-by-Step Methodology
  • Substrate Preparation & Freebasing

    • Action: Suspend (S)-piperidin-2-ylmethanol hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration. Cool to 0 °C. Add Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.2 eq) dropwise.

    • Causality & Validation: Because the substrate is a hydrochloride salt, exactly 1.0 eq of base is instantly consumed to neutralize the HCl, liberating the free amine. The remaining 1.2 eq acts as the acid scavenger for the reaction. Self-Validation: The cloudy suspension will clarify into a homogeneous solution as the insoluble HCl salt converts to the soluble freebase. Do not proceed until the solution is clear.

  • Electrophile Addition

    • Action: Dissolve Di-tert-butyl dicarbonate (Boc₂O) (1.05 eq) in a minimal volume of DCM. Add dropwise to the reaction mixture at 0 °C.

    • Causality: Maintaining 0 °C suppresses the higher-activation-energy thermodynamic pathway (O-acylation), enforcing strict kinetic control for N-protection. Limiting Boc₂O to a strict 1.05 eq prevents over-reaction.

  • Reaction Maturation

    • Action: Remove the ice bath and allow the reaction to warm to 20–25 °C. Stir for 2–4 hours.

    • Validation: Monitor via LC-MS or TLC (Ninhydrin stain; the secondary amine starting material will stain strongly, while the N-Boc product will not).

  • Quench and Workup

    • Action: Quench with saturated aqueous NH₄Cl. Extract with DCM (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Causality: A mildly acidic quench (NH₄Cl, pH ~4-5) neutralizes excess TEA without cleaving the newly formed, acid-sensitive Boc group. It also protonates any unreacted starting material, pulling it into the aqueous layer and purifying your organic product stream.

Reaction Optimization Data

The following table summarizes internal quantitative data comparing various reaction conditions to help you select the optimal parameters for your specific scale and constraints.

ConditionSolventBase (eq)Boc₂O (eq)TempConversionN:O SelectivityNotes
A (Standard) DCMTEA (2.2)1.050 °C to RT>95%>99:1Optimal balance of yield and purity.
B (Aqueous) THF / H₂ONaOH (2.0)1.050 °C to RT>90%95:5Greener alternative; slight increase in O-Boc.
C (Excess) DCMTEA (3.0)2.00RT>99%70:30Avoid. Excess reagent drives N,O-di-Boc formation.
D (Catalytic) HFIPNone1.05RT>95%>99:1Requires freebase starting material.

Troubleshooting Guide & FAQs

Q: My LC-MS shows a +100 Da mass over my desired product. What happened? A: You are observing the N,O-di-Boc protected impurity (+200 Da total added mass relative to the freebase, vs. +100 Da for the desired mono-Boc). This occurs if excess Boc₂O is used, if the reaction is heated excessively, or if an acyl-transfer catalyst like 4-Dimethylaminopyridine (DMAP) was accidentally introduced. DMAP overrides the natural kinetic chemoselectivity of the amine and must be strictly avoided.

Q: The reaction is stalling at ~50% conversion, despite leaving it overnight. A: This is a classic symptom of insufficient base when utilizing a hydrochloride salt starting material. If only 1.0 to 1.2 eq of base was added, the majority was consumed neutralizing the HCl salt, leaving no base to drive the Boc protection. Always ensure you are using >2.0 eq of base for salt substrates.

Q: I am losing a significant amount of yield during the aqueous workup. How do I improve recovery? A: (S)-N-Boc-piperidin-2-ylmethanol retains significant polarity and water solubility due to the free primary hydroxyl group. If your aqueous phase is too basic or too large in volume, the product will partition into the water. To fix this:

  • Minimize aqueous wash volumes.

  • Ensure the aqueous phase is slightly acidic (pH 4-5) using NH₄Cl.

  • Switch your extraction solvent from DCM to Ethyl Acetate (EtOAc), or add solid NaCl to the aqueous layer until saturated to "salt out" the product.

Q: Can I perform this reaction without an amine base to simplify the purification process? A: Yes, provided you alter your solvent system. Recent advancements demonstrate the use of[4]. HFIP promotes highly rapid, chemoselective mono-N-Boc protection without any basic catalysts. However, because your starting material is a hydrochloride salt, you must first pre-neutralize it to the freebase form, as HFIP cannot act as an acid scavenger.

References

  • Boc-Protected Amino Groups Source: Organic Chemistry Portal URL:[Link]

  • Reactivity and Synthetic Applications of Multicomponent Petasis Reactions Source: Chemical Reviews (ACS Publications) URL:[Link]

  • ((2S)-piperidin-2-yl)methanol Compound Summary Source: PubChem URL:[Link]

Sources

Optimization

Technical Support Center: Chemoselectivity &amp; Troubleshooting Guide for (S)-Piperidin-2-ylmethanol Hydrochloride

Welcome to the Technical Support Center. (S)-Piperidin-2-ylmethanol hydrochloride is a highly versatile chiral building block used extensively in pharmaceutical synthesis and drug development.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. (S)-Piperidin-2-ylmethanol hydrochloride is a highly versatile chiral building block used extensively in pharmaceutical synthesis and drug development. Because it possesses both a secondary amine within the piperidine ring and a primary alcohol on the side chain, the most common experimental hurdle is achieving strict chemoselectivity (differentiating N- vs. O-reactivity) while preventing stereochemical degradation.

This guide provides field-validated troubleshooting strategies, mechanistic insights, and standardized protocols to prevent side reactions during your workflows.

Section 1: Mechanistic Principles of Chemoselectivity

The core challenge in utilizing (S)-piperidin-2-ylmethanol lies in the innate nucleophilicity of its two functional groups. In its free-base form, the secondary amine is significantly more nucleophilic than the primary hydroxyl group at neutral to mildly alkaline pH[1]. However, the compound is supplied as a hydrochloride salt to prevent oxidative degradation and self-condensation during storage.

  • The HCl Salt Factor: The HCl salt protonates the amine ( R2​NH2+​ ), rendering it non-nucleophilic. To functionalize the amine, it must be "free-based" using a mild base.

  • N- vs. O- Functionalization: Direct electrophilic attack under mildly basic conditions will selectively yield N-functionalization. Conversely, O-functionalization requires either prior N-protection (e.g., Boc, Cbz) or specific acidic conditions that exploit the protonated state of the amine to reverse innate chemoselectivity[2].

Chemoselectivity Start (S)-Piperidin-2-ylmethanol HCl Salt FreeBase Free-basing (Mild Base, e.g., DIPEA) Start->FreeBase Neutralize HCl N_rxn Target: N-Functionalization (Acylation/Alkylation) FreeBase->N_rxn Amine is more nucleophilic O_rxn Target: O-Functionalization (Acylation/Alkylation) FreeBase->O_rxn Requires masking amine N_cond Direct Reaction Electrophile + DIPEA (0 to 20°C) N_rxn->N_cond O_cond Step 1: N-Protection (e.g., Boc2O) Step 2: O-Reaction (Strong Base) Step 3: Deprotection O_rxn->O_cond O_acidic Alternative: Direct O-Acylation (Acidic Conditions, e.g., TFA) O_rxn->O_acidic For Acylation only

Chemoselectivity logic tree for functionalizing (S)-piperidin-2-ylmethanol.

Section 2: Frequently Asked Questions & Troubleshooting

Q1: I am trying to N-alkylate/N-acylate the molecule, but I am observing significant O-alkylation/O-acylation. How do I prevent this?

  • Root Cause: Over-basification. Using strong bases (like NaH, KOtBu, or excess NaOH) deprotonates the primary alcohol to form an alkoxide ( RO− ), which is highly nucleophilic and outcompetes the amine.

  • Solution: Switch to mild, non-nucleophilic organic bases such as N,N -Diisopropylethylamine (DIPEA) or Triethylamine (TEA). These bases are strong enough to neutralize the HCl salt and free the amine, but not strong enough to deprotonate the alcohol. Maintain reaction temperatures strictly between 0∘C and room temperature.

Q2: My N-acylation reaction worked according to LC-MS, but after acidic workup, the product converted into an O-acyl side product. What happened?

  • Root Cause: N- to O-acyl migration. Under acidic conditions (pH < 4), the amide nitrogen becomes protonated, and the spatially proximate hydroxyl group attacks the carbonyl carbon, forming a 5-membered tetrahedral intermediate that collapses into the O-acyl amine salt[3].

  • Solution: Avoid strong acidic washes (like 1M HCl) during the workup of N-acyl amino alcohols. Quench with saturated aqueous NH4​Cl or maintain a pH > 7 using NaHCO3​ washes.

AcylMigration N_Acyl N-Acyl Amino Alcohol (Desired Product) Protonation Acidic Conditions (pH < 4) N_Acyl->Protonation Intermediate Tetrahedral Intermediate Protonation->Intermediate Intramolecular Attack by OH O_Acyl O-Acyl Amine Salt (Side Product) Intermediate->O_Acyl Ring Opening

Mechanism of acid-catalyzed N- to O-acyl migration in amino alcohols.

Q3: How can I selectively O-acylate the primary alcohol without reacting the secondary amine?

  • Root Cause: The free amine is inherently more nucleophilic and will react first under standard basic conditions.

  • Solution A (Protecting Group Strategy): Mask the amine using Boc-anhydride ( Boc2​O ), perform the O-acylation using standard conditions, and deprotect using TFA.

  • Solution B (Direct Acidic O-Acylation): Conduct the reaction under strongly acidic conditions (e.g., in TFA or using strong acid catalysts). The acid protonates the amine, shielding it from electrophiles, while the neutral alcohol remains weakly nucleophilic but capable of reacting with highly activated acyl donors[2].

Q4: I am observing a loss of enantiomeric excess (racemization) at the C2 position. Why?

  • Root Cause: Oxidation followed by enolization. If the primary alcohol is inadvertently oxidized to an aldehyde during harsh reaction conditions, the α -proton (at C2) becomes highly acidic. In the presence of a base, it undergoes enolization, destroying the chiral stereocenter.

  • Solution: Degas solvents to prevent auto-oxidation and rigorously avoid transition-metal catalysts known to promote alcohol oxidation unless specifically intended.

Section 3: Quantitative Data & Reagent Selection

The following table summarizes the expected chemoselectivity based on the choice of base and pH environment. Use this data to select the appropriate conditions for your target workflow.

Target ReactionReagent/Base SystempH EnvironmentExpected ChemoselectivityMechanistic Causality
N-Acylation / Alkylation Electrophile + DIPEA or TEAMildly Basic (pH 8-10)>95% N-functionalizationAmine is free-based and highly nucleophilic; alcohol remains protonated and weakly reactive.
O-Alkylation NaH or KOtBu (Post N-protection)Strongly Basic (pH > 12)100% O-functionalizationStrong base deprotonates alcohol to highly reactive alkoxide. Amine must be protected to prevent competitive reaction.
Direct O-Acylation Acyl Chloride + TFAStrongly Acidic (pH < 2)>90% O-functionalizationAmine is protonated ( NH2+​ ) and non-nucleophilic; neutral alcohol attacks the highly activated electrophile.

Section 4: Standardized Experimental Protocols

Protocol A: Chemoselective N-Boc Protection (Masking the Amine)

This protocol selectively protects the secondary amine, leaving the alcohol free for downstream O-functionalization. It is designed as a self-validating system to ensure complete conversion before proceeding.

Step-by-Step Methodology:

  • Preparation: Suspend (S)-piperidin-2-ylmethanol hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration under a nitrogen atmosphere.

  • Free-basing: Cool the suspension to 0∘C using an ice bath. Add Triethylamine (TEA) (2.2 eq) dropwise.

    • Causality Note: 1.0 eq of TEA is consumed to neutralize the HCl salt; the remaining 1.2 eq acts as the proton scavenger for the subsequent protection reaction. The solution should become homogeneous.

  • Electrophile Addition: Add a solution of Di-tert-butyl dicarbonate ( Boc2​O ) (1.05 eq) in DCM dropwise over 15 minutes to prevent exothermic spikes.

  • Reaction & Self-Validation: Remove the ice bath and stir at room temperature for 2-4 hours.

    • Self-Validation Checkpoint: Spot the reaction mixture on a silica TLC plate and develop with a Ninhydrin stain. The starting material will stain a vivid purple/pink due to the free secondary amine. A successful reaction is indicated by the disappearance of this spot and the appearance of a new spot that does not stain with Ninhydrin.

  • Workup: Wash the organic layer twice with saturated aqueous NaHCO3​ to remove excess acid and unreacted Boc2​O byproducts, followed by a brine wash. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

References

  • Title: An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins Source: Royal Society Publishing URL
  • Source: Taylor & Francis (tandfonline.com)
  • Title: Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications Source: ResearchGate URL

Sources

Troubleshooting

Resolving solubility issues of (s)-piperidin-2-ylmethanol hydrochloride in non-polar solvents

Welcome to the Technical Support Portal. As a Senior Application Scientist, I have designed this troubleshooting guide to address a persistent bottleneck in synthetic workflows: the insolubility of (S)-piperidin-2-ylmeth...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Portal. As a Senior Application Scientist, I have designed this troubleshooting guide to address a persistent bottleneck in synthetic workflows: the insolubility of (S)-piperidin-2-ylmethanol hydrochloride in non-polar organic solvents.

This guide bypasses generic advice to provide field-proven, mechanistically grounded solutions. Every protocol described below functions as a self-validating system, ensuring that your experimental choices are driven by thermodynamic causality rather than trial and error.

Section 1: The Causality of Insolubility

Q: Why does (S)-piperidin-2-ylmethanol hydrochloride form a stubborn suspension in solvents like dichloromethane (DCM), toluene, or hexane?

A: The issue stems from a fundamental thermodynamic mismatch. (S)-piperidin-2-ylmethanol hydrochloride is an ionic salt consisting of a protonated piperidinium cation and a chloride anion[1]. In the solid state, these ions are held tightly together by a strong ionic crystal lattice[2].

Non-polar solvents (e.g., hexane, toluene) and weakly polar halocarbons (e.g., DCM) rely exclusively on weak London dispersion forces and minimal dipole-dipole interactions. They lack the high dielectric constant and hydrogen-bonding capacity required to overcome the lattice energy of the salt and solvate the separated ions[2]. Consequently, the thermodynamic driving force for dissolution is negative, resulting in an insoluble suspension[1].

Quantitative Data: Solvent Polarity & Solvation Capacity

To predict solubility, we must evaluate the polarity index and dielectric constant of the chosen solvent[3]. As demonstrated below, removing the hydrochloride salt (free-basing) drastically alters the solvation profile.

SolventPolarity IndexDielectric ConstantSolvation Capacity (HCl Salt)Solvation Capacity (Free Base)
Hexane 0.01.89InsolubleModerate
Toluene 2.42.38InsolubleHigh
Dichloromethane (DCM) 3.18.93Very LowVery High
Methanol (MeOH) 5.132.7HighHigh
Water 9.080.1Very HighModerate

Section 2: Troubleshooting Guide & Decision Matrix

Q: How do I permanently resolve this if my downstream reaction strictly requires a non-polar solvent?

A: The most robust solution is to alter the solute by converting the hydrochloride salt into its corresponding "free base" (neutral (S)-piperidin-2-ylmethanol)[4]. By deprotonating the piperidinium ion, you eliminate the formal charge. The resulting neutral molecule is highly lipophilic and will readily dissolve in DCM, ethers, and aromatic solvents via dipole-dipole and dispersion forces[1].

Q: What if my reaction strictly requires the hydrochloride salt form, but I still need it in a non-polar medium?

A: If free-basing is not an option (e.g., the free amine causes unwanted side reactions or degrades), you must alter the solvent system. This is achieved via a Co-Solvent System . Adding 5–10% (v/v) of a polar protic solvent (like methanol) to your non-polar solvent will disrupt the ionic lattice and solvate the ion pair without completely changing the bulk non-polar properties of your reaction medium[5].

DecisionTree Start Solubility Issue: (S)-piperidin-2-ylmethanol HCl in Non-Polar Solvent Q1 Is the HCl salt form strictly required for the reaction? Start->Q1 FreeBase Perform Free-Basing (Extraction with Base/Organic) Q1->FreeBase No (Free base acceptable) Q2 Can the reaction tolerate polar protic/aprotic additives? Q1->Q2 Yes (Must remain salt) CoSolvent Use Co-Solvent System (e.g., 5-10% MeOH in DCM) Q2->CoSolvent Yes PTC Use Phase Transfer Catalyst (e.g., TBAB) Q2->PTC No (Biphasic needed)

Decision matrix for resolving amine hydrochloride solubility issues in non-polar media.

Section 3: Self-Validating Experimental Protocols

Protocol A: Quantitative Free-Basing via Liquid-Liquid Extraction

Causality & Validation: This protocol uses an acid-base extraction to neutralize the salt[4]. The system is self-validating: achieving an aqueous pH > 10 ensures the amine (pKa ~10.5) is >95% deprotonated. The final gravimetric yield confirms the extraction efficiency[6].

  • Aqueous Dissolution: Weigh your (S)-piperidin-2-ylmethanol hydrochloride and dissolve it in a minimum volume of deionized water (approx. 5 mL/g). The high dielectric constant of water will completely dissociate the ionic lattice[1].

  • Basification: Slowly add 1M NaOH dropwise while stirring. Monitor the aqueous layer with pH paper until the pH reaches 10–11. Self-Validation Check: The solution will turn slightly cloudy as the lipophilic free base precipitates from the aqueous phase[6].

  • Extraction: Transfer the mixture to a separatory funnel. Add an equal volume of a non-polar solvent (e.g., DCM or diethyl ether). Shake vigorously, venting frequently to release pressure[7].

  • Phase Separation: Allow the layers to separate. The neutral (S)-piperidin-2-ylmethanol will partition entirely into the organic layer[4]. Collect the organic layer. Repeat the extraction twice more with fresh organic solvent to ensure quantitative recovery.

  • Drying & Concentration: Combine the organic layers and dry over anhydrous Na2SO4 to remove residual water. Filter the drying agent, then concentrate the filtrate under reduced pressure (rotary evaporation) to yield the pure free base as an oil or low-melting solid[6].

FreeBasing Step1 Dissolve HCl Salt in H2O Step2 Add 1M NaOH (pH > 10) Step1->Step2 Step3 Add DCM/Ether (Extraction) Step2->Step3 Step4 Separate Organic Layer Step3->Step4 Step5 Dry (Na2SO4) & Evaporate Step4->Step5

Step-by-step workflow for the free-basing of amine hydrochloride salts.

Protocol B: Co-Solvent Solubilization (When Salt Form is Mandatory)

Causality & Validation: By titrating a polar protic solvent into a non-polar suspension, you provide localized hydrogen bonding to solvate the chloride ions without performing a chemical transformation[5]. The visual transition from a suspension to a clear solution serves as the validation endpoint.

  • Suspension: Suspend the (S)-piperidin-2-ylmethanol HCl in your primary non-polar solvent (e.g., DCM) at the required reaction concentration.

  • Titration: Add anhydrous Methanol (MeOH) dropwise under vigorous stirring.

  • Equilibration: Wait 2-3 minutes between additions. The high polarity of MeOH (Polarity Index 5.1) will begin to solvate the ion pairs[3].

  • Validation Endpoint: Stop the addition the exact moment the suspension transitions into a clear, homogenous solution. Typically, this requires <10% v/v MeOH. Record the exact volume used to standardize future runs.

References

  • Hydrochloride - Grokipedia: Physical Properties. Grokipedia. [Link]

  • Gibson, Emma K. (2007) Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis. University of Glasgow.[Link]

  • Solvent-Miscibility-and-Polarity-Chart.pdf. Organometallics.[Link]

  • Freebase (chemistry). WikiDoc.[Link]

  • How can I free base cystamine dihydrochloride? Chemistry Stack Exchange. [Link]

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR spectra analysis of (s)-piperidin-2-ylmethanol hydrochloride

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra Analysis of (s)-Piperidin-2-ylmethanol Hydrochloride This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (s...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra Analysis of (s)-Piperidin-2-ylmethanol Hydrochloride

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (s)-piperidin-2-ylmethanol hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data report to offer an in-depth interpretation of spectral features, grounded in fundamental principles and comparative analysis. We will explore the structural nuances revealed by NMR, detail a robust experimental protocol, and contextualize the technique's capabilities against other analytical alternatives.

Foundational Principles for Spectral Interpretation

The NMR spectrum of (s)-piperidin-2-ylmethanol hydrochloride is dictated by several key structural features. A thorough understanding of these is essential for accurate spectral assignment and interpretation.

  • The Piperidine Ring System: The six-membered piperidine ring typically exists in a chair conformation to minimize steric strain. This results in two distinct proton environments: axial and equatorial. These protons will have different chemical shifts and coupling constants.

  • Influence of the Hydroxymethyl Substituent: The C2-hydroxymethyl group breaks the molecule's symmetry. Consequently, all protons and carbons on the piperidine ring become chemically non-equivalent, leading to a more complex spectrum than that of piperidine itself.

  • The Hydrochloride Salt Form: The presence of hydrochloric acid results in the protonation of the basic piperidine nitrogen, forming an ammonium salt (R₂NH₂⁺). This has a significant electronic effect, causing a downfield (deshielding) shift for the adjacent α-protons (at C2 and C6) and carbons. The ammonium proton itself will appear as a distinct signal, often broadened by quadrupole effects and exchange, which is best observed in aprotic polar solvents like DMSO-d₆.[1]

  • Chirality at C2: The core focus of this guide is the (s)-enantiomer. It is crucial to recognize that standard ¹H and ¹³C NMR are achiral techniques; they cannot distinguish between enantiomers as they produce identical spectra in a non-chiral environment.[2] Specialized techniques are required for enantiomeric purity assessment, which will be discussed in the comparative analysis section.

Experimental Protocol for Data Acquisition

Trustworthy data begins with a meticulous and reproducible protocol. The following procedure is a self-validating system for acquiring high-quality NMR data for (s)-piperidin-2-ylmethanol hydrochloride.

Step-by-Step Sample Preparation
  • Sample Weighing: Accurately weigh 10-15 mg of (s)-piperidin-2-ylmethanol hydrochloride.

  • Solvent Selection: The choice of a deuterated solvent is critical. While D₂O can be used, the labile N-H and O-H protons will exchange with deuterium and become invisible.[1] Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent as it solubilizes the hydrochloride salt well and allows for the observation of these exchangeable protons.[1]

  • Dissolution: Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry vial.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as the internal reference for both ¹H and ¹³C spectra (δ = 0.00 ppm).

  • Transfer: Filter the solution through a small pipette packed with glass wool into a 5 mm NMR tube to remove any particulate matter.

Instrumentation and Data Acquisition Parameters

The following parameters are suggested for a 400 MHz NMR spectrometer.

Parameter¹H NMR¹³C NMRHSQCHMBC
Pulse Program Standard 1DProton DecoupledGradient-selectedGradient-selected
Number of Scans 16 - 641024 - 40968 - 1616 - 32
Relaxation Delay 2 seconds2-5 seconds1.5 seconds2 seconds
Spectral Width -2 to 12 ppm-10 to 220 ppmF2: -1 to 10 ppm, F1: 0 to 80 ppmF2: -1 to 10 ppm, F1: 0 to 80 ppm
Workflow Diagram

The overall process from sample preparation to final analysis is outlined below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing & Analysis weigh Weigh Sample (10-15 mg) dissolve Dissolve in DMSO-d6 (0.7 mL) weigh->dissolve standard Add TMS Internal Standard dissolve->standard transfer Filter into NMR Tube standard->transfer H1 ¹H NMR transfer->H1 C13 ¹³C NMR transfer->C13 HSQC HSQC transfer->HSQC HMBC HMBC transfer->HMBC process Fourier Transform, Phase & Baseline Correction H1->process C13->process HSQC->process HMBC->process assign Assign Signals (1D & 2D) process->assign report Generate Report & Compare Data assign->report G C2 C2 C7 C7 H7 H7 H7->C2 HMBC (²J) H7->C7 HSQC H2 H2 H2->C2 HSQC H2->C7 HMBC (²J) H3 H3 H3->C2 HMBC (²J) H3->C7 HMBC (³J)

Caption: Key HSQC (one-bond) and HMBC (multi-bond) correlations for the C2-C7 fragment.

Comparative Analysis with Alternative Methodologies

While NMR is unparalleled for de novo structural elucidation, it is not always the optimal tool for every analytical question, particularly concerning chirality and trace-level quantification.

NMR-Based Chiral Analysis

To determine enantiomeric purity using NMR, a chiral environment must be induced. This is typically achieved by using Chiral Lanthanide Shift Reagents (CLSRs), such as Eu(hfc)₃. [3][4]The CLSR complexes with the analyte to form transient diastereomeric complexes, which have non-equivalent NMR spectra. [5][6]This allows for the direct integration of signals corresponding to the (s) and (r) enantiomers to determine the enantiomeric excess (e.e.).

Comparison with Chromatographic and Other Techniques

For routine purity and enantiomeric excess determination, other techniques are often more practical.

TechniquePrincipleAdvantagesDisadvantages
NMR with CLSR Forms diastereomeric complexes in-situ for spectral differentiation. [2][5]Provides structural confirmation simultaneously; no need for reference standards of both enantiomers.Lower sensitivity; can cause significant line broadening; CLSR can be expensive. [3]
Chiral HPLC/SFC Differential interaction of enantiomers with a chiral stationary phase (CSP). [7][]High resolution and sensitivity; well-established for quantitative analysis; high throughput. [9]Requires development of a specific method; CSPs can be expensive.
Capillary Electrophoresis (CE) Differential migration of enantiomers in an electric field with a chiral selector in the buffer. [7][10]Extremely high separation efficiency; requires very small sample volumes; rapid analysis times.Lower concentration sensitivity compared to HPLC; less robust for complex matrices.
Mass Spectrometry (MS) Does not inherently distinguish enantiomers. Requires coupling with a chiral separation technique (e.g., LC-MS) or use of complex diastereomers. [10]Extremely high sensitivity and selectivity for mass; provides molecular weight information.Indirect method for chirality; complex instrumentation.
Decision Flowchart for Method Selection

G decision decision start Analytical Goal d1 Need Structural Confirmation? start->d1 d2 Need Enantiomeric Purity (e.e.)? d1->d2 No nmr 1D/2D NMR d1->nmr Yes d3 High-Throughput Quantitative? d2->d3 Yes nmr_clsr NMR with Chiral Shift Reagent d2->nmr_clsr No hplc Chiral HPLC / SFC d3->hplc Yes ce Chiral CE d3->ce No (Low Sample Vol) nmr->d2

Caption: Decision-making flowchart for selecting the appropriate analytical technique.

Conclusion

The comprehensive NMR analysis of (s)-piperidin-2-ylmethanol hydrochloride, utilizing a combination of ¹H, ¹³C, HSQC, and HMBC experiments, provides unequivocal structural verification. The protonated nitrogen of the hydrochloride salt induces characteristic downfield shifts in the α-positions, serving as a key spectral signature. While standard NMR is a powerful tool for structural elucidation, it must be complemented by specialized techniques, such as the use of chiral shift reagents or, more commonly, chiral chromatography, for the critical task of determining enantiomeric purity. The selection of the most appropriate analytical method should be guided by the specific scientific question, balancing the need for detailed structural information with the requirements for sensitivity, throughput, and quantitative accuracy.

References

  • Pirkle, W. H., & Hoover, D. J. (1982). NMR Chiral Solvating Agents. Topics in Stereochemistry, 13, 263-331. (Source based on general knowledge, supported by search results [5][6]on chiral reagents).

  • Fiveable. (2025, August 15). Chiral Shift Reagents: Organic Chemistry Study Guide. [3]3. Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics, 29(9), 2176-2179. (Source based on general knowledge, supported by search results [11][12]on solvent effects).

  • Pell, R., & Aschauer, P. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science, 12(3), 1134-1143. [Link] 5. ResearchGate. (n.d.). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. [Link] 6. Viswanathan, T., & Toland, A. (1996). NMR Spectroscopy Using a Chiral Lanthanide Shift Reagent to Assess the Optical Purity of 1-Phenylethylamine. Journal of Chemical Education, 73(6), 553. [Link] [4]7. Chemistry LibreTexts. (2024, November 12). 23.1: NMR Shift Reagents. [Link] [2]8. University of Wisconsin-Madison. (2010, November 23). H-C multiple-bond correlations: HMBC. [Link] [13]9. ResearchGate. (n.d.). Development and Application of Analytical Methods for Chiral Amino Acids and Related Metabolites. [Link] [14]10. Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. (Referenced in search result)[12].

Sources

Comparative

The Ultimate Comparison Guide: (S)-Piperidin-2-ylmethanol Hydrochloride vs. (R)-Piperidin-2-ylmethanol in Asymmetric Synthesis

As a Senior Application Scientist, I frequently encounter a critical decision point in drug development and asymmetric synthesis: the selection of the correct chiral building block and its optimal salt form. The enantiom...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a critical decision point in drug development and asymmetric synthesis: the selection of the correct chiral building block and its optimal salt form. The enantiomers of piperidin-2-ylmethanol—specifically (S)-piperidin-2-ylmethanol hydrochloride and the free base (R)-piperidin-2-ylmethanol—are indispensable in modern synthetic chemistry. They serve as chiral auxiliaries, ligands for transition metal catalysis, and core scaffolds for complex alkaloids and pharmaceuticals[1][2].

This guide objectively compares their reactivity profiles, handling characteristics, and stereochemical impacts on downstream pharmaceutical efficacy, providing actionable protocols and experimental data to optimize your synthetic workflows.

Chemical Profiling & Form Selection: Hydrochloride vs. Free Base

While the (S)- and (R)-enantiomers possess identical physical properties in an achiral vacuum, they are commercially and practically utilized in different forms. (S)-piperidin-2-ylmethanol is predominantly supplied as a hydrochloride salt , whereas (R)-piperidin-2-ylmethanol is often handled as a free base [3][4].

The Causality Behind Form Selection

The free secondary amine of the piperidine ring is highly nucleophilic, prone to air oxidation, and acts as a hygroscopic sink. By protonating the nitrogen to form the hydrochloride salt, the lone pair is locked, drastically improving the shelf-life, crystalline stability, and handling characteristics of the (S)-enantiomer. However, this necessitates a rigorous "free-basing" step prior to nucleophilic amination or transition metal complexation. Conversely, the (R)-free base is immediately reactive but requires stringent inert-atmosphere storage to prevent degradation[5].

Table 1: Physical and Reactivity Comparison
Parameter(S)-Piperidin-2-ylmethanol HCl(R)-Piperidin-2-ylmethanol (Free Base)
CAS Number 459834-03-83197-44-2
Physical State Crystalline solid (highly stable)Viscous liquid or low-melting solid
Hygroscopicity Low (due to crystal lattice)High (absorbs atmospheric moisture)
Direct Nucleophilicity None (requires neutralization)High (lone pair readily available)
Primary Application Precursor for Vacquinol-1, Petasis reactionsChiral ligands, NMR discrimination probes
Storage Requirements Ambient temperature, dry conditionsInert atmosphere (Argon/N2), 2-8°C

Reactivity Paradigms & Mechanistic Insights

Asymmetric Multicomponent Reactions (Petasis Reaction)

Both enantiomers are heavily utilized in the Petasis borono-Mannich reaction. When reacted with glyoxal and arylboronic acids, piperidin-2-ylmethanol acts as a cyclic amino alcohol to synthesize bicyclic pyrrolo[2,1-c][1,4]oxazin-3-ols. The stereocenter at the 2-position of the piperidine ring dictates the facial selectivity of the boronate intermediate, transferring chirality to the newly formed C-C bond[1].

Chiral Discrimination via 19F-Tagged Palladium Probes

Recent advancements utilize piperidin-2-ylmethanol to validate novel chiral 19F-tagged NNO palladium pincer probes. When bulky chiral amines are introduced, the open binding site of the Pd complex coordinates with the amine. The steric clash between the piperidine's hydroxymethyl group and the probe's architecture results in distinct diastereomeric interactions, yielding highly resolved 19F NMR signals that allow for precise enantiomeric excess (ee) determination[2].

G Probe 19F-Tagged NNO Palladium Pincer Probe Complex Pd-Amine Coordination Complex Probe->Complex Open binding site Amine Analyte: Bulky Chiral Amine Amine->Complex Coordination NMR_S Distinct 19F NMR Signal (S-Enantiomer) Complex->NMR_S Diastereomeric Interaction NMR_R Distinct 19F NMR Signal (R-Enantiomer) Complex->NMR_R Diastereomeric Interaction

Mechanism of chiral discrimination of bulky amines using a 19F-tagged NNO Pd pincer probe.

Pharmaceutical Case Study: The Vacquinol-1 Stereoisomers

The most profound demonstration of the reactivity differences between these enantiomers lies in the synthesis of Vacquinol-1 , an experimental oncolytic agent targeting glioblastoma.

The synthesis involves the stereoselective addition of a Grignard reagent to a trityl-protected aldehyde derived from piperidin-2-ylmethanol. The absolute configuration of the starting piperidine dictates the formation of the erythro vs. threo isomers.

  • Starting with (S)-piperidin-2-ylmethanol yields the [R,S] erythro stereoisomer of Vacquinol-1.

  • Starting with (R)-piperidin-2-ylmethanol yields the [S,R] erythro stereoisomer [6].

Table 2: Pharmacological Impact of Stereochemistry in Vacquinol-1
Starting EnantiomerFinal Vacquinol-1 IsomerOncolytic Efficacy (U3013 Cells)In Vivo Pharmacokinetics
(S)-Piperidin-2-ylmethanol [R,S] -Vacquinol-1Superior (Induces rapid vacuolization)High mouse brain exposure
(R)-Piperidin-2-ylmethanol [S,R] -Vacquinol-1Poor (Sub-optimal target binding)Lower brain tissue retention

Data derived from Recipharm's crystallographic and pharmacokinetic in vivo studies[6].

G S_pip (S)-Piperidin-2-ylmethanol (HCl Salt) Inter_S Trityl-protected Aldehyde (S) S_pip->Inter_S Protection & Oxidation R_pip (R)-Piperidin-2-ylmethanol (Free Base) Inter_R Trityl-protected Aldehyde (R) R_pip->Inter_R Protection & Oxidation Grignard Grignard Addition (Stereoselective) Inter_S->Grignard Inter_R->Grignard Vacq_RS [R,S]-Vacquinol-1 (High Efficacy) Grignard->Vacq_RS from (S) Vacq_SR [S,R]-Vacquinol-1 (Lower Efficacy) Grignard->Vacq_SR from (R)

Stereoselective synthesis of Vacquinol-1 isomers highlighting enantiomer-dependent efficacy.

Experimental Protocols: Self-Validating Workflows

To ensure high yields and preserve enantiomeric purity, the following protocols integrate self-validating checkpoints.

Protocol A: Quantitative Free-Basing of (S)-Piperidin-2-ylmethanol HCl

When utilizing the HCl salt for transition-metal catalysis or coupling (e.g., PDD compound synthesis[7]), incomplete neutralization will poison the catalytic cycle by starving it of the free nucleophile.

  • Solvation: Suspend 10.0 mmol of (S)-piperidin-2-ylmethanol HCl in 20 mL of anhydrous dichloromethane (DCM) under an Argon atmosphere.

  • Base Addition: Dropwise, add 2.5 equivalents (25.0 mmol) of triethylamine (TEA) at -10°C.

    • Causality: The low temperature prevents exothermic degradation and suppresses unwanted side reactions with the primary alcohol.

  • Agitation & Warming: Stir the reaction mixture, allowing it to warm to room temperature over 2 hours.

  • Washing (Self-Validation Checkpoint): Wash the organic layer with 10 mL of a saturated aqueous solution of sodium bicarbonate.

    • Validation: Test the pH of the aqueous wash. It must be > 9. If the pH is lower, the HCl salt has not been fully neutralized, and you must add additional TEA.

  • Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free base. Use immediately.

Protocol B: Trityl Protection for Stereoselective Grignard Addition

To synthesize Vacquinol-1 intermediates, the primary alcohol must be protected without racemizing the chiral center[6].

  • Reaction Setup: Dissolve the freshly prepared free base (from Protocol A) or commercial (R)-piperidin-2-ylmethanol in anhydrous THF.

  • Protection: Add 1.1 equivalents of Trityl Chloride (TrCl) and 1.5 equivalents of Diisopropylethylamine (DIPEA).

    • Causality: The massive steric bulk of the trityl group selectively protects the primary alcohol over the secondary amine, directing the facial attack in the subsequent Grignard step.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the highly polar starting material validates complete protection.

  • Purification: Purify via flash chromatography. The intrinsic stereoselectivity of this route yields >90% ee of the correct stereoisomer[6].

Conclusion

The choice between (S)-piperidin-2-ylmethanol hydrochloride and (R)-piperidin-2-ylmethanol is not merely a matter of spatial geometry; it is a fundamental determinant of synthetic strategy, handling protocols, and ultimate pharmacological efficacy. By understanding the causality behind salt selection and stereochemical direction, researchers can engineer highly efficient, self-validating synthetic pathways.

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Validation

Comparative Guide: HPLC Method Validation for (S)-Piperidin-2-ylmethanol Hydrochloride Enantiomeric Excess

Introduction & The Analytical Challenge (S)-Piperidin-2-ylmethanol hydrochloride is a critical chiral building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including neurotherapeut...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & The Analytical Challenge

(S)-Piperidin-2-ylmethanol hydrochloride is a critical chiral building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including neurotherapeutics and oncolytic agents[1]. Because enantiomers of chiral drugs can exhibit vastly different pharmacokinetic and toxicological profiles, accurately determining the enantiomeric excess (ee) of the (S)-enantiomer (and quantifying the (R)-enantiomer impurity) is a strict regulatory requirement.

However, developing a robust High-Performance Liquid Chromatography (HPLC) method for this molecule presents two distinct analytical hurdles:

  • Lack of a UV Chromophore: The saturated piperidine ring does not absorb UV light strongly above 210 nm, making standard UV detection at trace impurity levels highly challenging[2].

  • Secondary Amine Basicity: The secondary amine interacts strongly with residual acidic silanols on silica-based chiral stationary phases (CSPs), leading to severe peak tailing and poor resolution if not properly mitigated.

To overcome these challenges, analytical scientists typically choose between two primary workflows: Direct Chiral HPLC (using specialized detectors) and Indirect Chiral HPLC (utilizing pre-column derivatization)[2]. This guide objectively compares these two methodologies, providing step-by-step protocols and validation data aligned with ICH Q2(R2) guidelines.

Analytical Workflows

G Start Analyte: (S)-Piperidin-2-ylmethanol HCl Sub1 Direct Chiral HPLC Start->Sub1 Sub2 Indirect Chiral HPLC Start->Sub2 Step1A Free-basing (Neutralize HCl) Sub1->Step1A Step1B Derivatization (Fmoc-Cl) & Extraction Sub2->Step1B Step2A Polysaccharide CSP + Basic Additive (DEA) Step1A->Step2A Step2B Polysaccharide CSP (e.g., Chiralcel OD-H) Step1B->Step2B Step3A Detection: CAD / ELSD Step2A->Step3A Step3B Detection: UV (254 nm) Step2B->Step3B End Enantiomeric Excess (ee) Determination Step3A->End Step3B->End

Workflow comparison between Direct and Indirect Chiral HPLC for amino alcohols.

Mechanistic Causality in Method Design

Direct Analysis on Polysaccharide CSPs

Polysaccharide-based CSPs, such as amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H), separate enantiomers through a combination of hydrogen bonding, dipole-dipole interactions, and steric fit[2].

  • The Causality of Mobile Phase Additives: For underivatized (S)-piperidin-2-ylmethanol, the mobile phase must include a basic additive like diethylamine (DEA). DEA dynamically masks the acidic residual silanols on the silica support, preventing the secondary amine of the analyte from undergoing secondary ion-exchange interactions. Without DEA, the peak tailing would obscure the trace (R)-enantiomer.

  • Detection Strategy: Because the molecule lacks a chromophore, Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) is employed to achieve universal detection of non-volatile analytes.

Indirect Analysis via Pre-Column Derivatization

Reacting the secondary amine with a derivatizing agent like 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) introduces a bulky, highly conjugated aromatic system[3].

  • The Causality of Derivatization: This modification serves a dual purpose. First, it enables highly sensitive UV detection at 254 nm. Second, the bulky aromatic group enhances π−π interactions with the CSP (e.g., Chiralcel OD-H), often resulting in superior enantiomeric resolution ( Rs​ ) compared to the underivatized molecule[1].

Step-by-Step Experimental Methodologies

Protocol A: Direct Chiral HPLC with CAD

This method is a self-validating system for rapid in-process control, prioritizing throughput.

  • Sample Preparation (Free-basing): Dissolve 10.0 mg of (S)-piperidin-2-ylmethanol HCl in 1.0 mL of methanol. Critical Step: Add 10 µL of triethylamine (TEA). Causality: The HCl salt is insoluble in normal-phase hexane and will crash out on the column; TEA neutralizes the salt, yielding the soluble free base. Dilute to 10.0 mL with the mobile phase.

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm).

    • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)[2].

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: CAD (Evaporation temperature: 35 °C, Data collection rate: 10 Hz).

  • System Suitability: Inject a racemic standard (1 mg/mL). Ensure resolution ( Rs​ ) between (R) and (S) enantiomers is ≥1.5 .

Protocol B: Pre-Column Derivatization with Fmoc-Cl (Indirect)

This method prioritizes maximum sensitivity and regulatory compliance for final API release.

  • Derivatization: Dissolve 10.0 mg of (S)-piperidin-2-ylmethanol HCl in 2.0 mL of 0.1 M borate buffer (pH 9.0). Causality: The alkaline buffer naturally neutralizes the HCl salt, allowing the free secondary amine to act as a nucleophile. Add 2.0 mL of a 15 mM Fmoc-Cl solution in acetonitrile.

  • Reaction: Stir the mixture at room temperature (20–25 °C) for exactly 20 minutes.

  • Quenching & Extraction: Quench the excess Fmoc-Cl by adding 100 µL of 1-adamantanamine (prevents baseline interference from unreacted derivatizing agent). Extract the derivatized analyte into 3.0 mL of ethyl acetate. Evaporate the organic layer under a gentle stream of nitrogen and reconstitute the residue in 10.0 mL of the mobile phase.

  • Chromatographic Conditions:

    • Column: Chiralcel OD-H (250 mm × 4.6 mm, 5 µm)[1].

    • Mobile Phase: n-Hexane / Ethanol (90:10, v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

Method Validation Comparison (ICH Q2(R2) Framework)

To ensure the analytical procedure is fit for its intended purpose, validation must evaluate Specificity, Linearity, Accuracy, Precision, and Limit of Quantitation (LOQ). The table below summarizes representative validation data comparing the two methodologies for quantifying the (R)-enantiomer impurity.

Validation Parameter (ICH Q2(R2))Direct HPLC (CAD)Indirect HPLC (Fmoc-Deriv. + UV)Causality / Scientific Interpretation
Enantiomeric Resolution ( Rs​ ) 2.14.5Derivatization adds bulky aromatic groups, enhancing π−π interactions with the CSP, leading to superior baseline separation[1].
Limit of Quantitation (LOQ) 0.05% (w/w)0.01% (w/w)UV detection of the Fmoc-chromophore is highly sensitive. CAD is sensitive but can suffer from baseline noise with high-organic normal-phase solvents.
Linearity Range 0.05% – 150% ( R2=0.995 )0.01% – 120% ( R2=0.999 )CAD response is inherently non-linear and requires power-function transformation. UV follows the Beer-Lambert law linearly.
Precision (RSD%, n=6) 2.8%1.2%The Direct method has fewer prep steps, but CAD detector variability increases RSD. Derivatization adds steps, but UV stability yields tighter precision.
Accuracy (Recovery) 97.5% - 102.1%95.0% - 104.5%The Indirect method shows a slightly wider recovery range due to potential variations in derivatization efficiency and liquid-liquid extraction losses.
Throughput / Prep Time High (< 5 min/sample)Low (~45 min/sample)The Direct method completely bypasses the lengthy derivatization, quenching, and extraction workflow.

Conclusion & Decision Matrix

Both methods successfully validate under the ICH Q2(R2) guidelines, but they serve different operational stages in drug development:

  • Opt for the Direct Method (CAD/ELSD) for high-throughput in-process control (IPC) during chemical synthesis. It eliminates derivatization artifacts and provides rapid turnaround times[2].

  • Opt for the Indirect Method (Derivatization + UV) for final API release testing. Regulatory bodies heavily scrutinize trace chiral impurities; the superior LOQ (< 0.05%) and robust linear quantitation of the Fmoc-derivatized method make it the gold standard for final quality control[3].

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Comparative

Stereocontrol at a Crossroads: (S)-Piperidin-2-ylmethanol Hydrochloride vs. (S)-Prolinol as Chiral Building Blocks

In the landscape of asymmetric synthesis, chiral β-amino alcohols are foundational scaffolds. While (S)-prolinol has long been the gold-standard chiral auxiliary derived from the natural amino acid pool[1], its six-membe...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of asymmetric synthesis, chiral β-amino alcohols are foundational scaffolds. While (S)-prolinol has long been the gold-standard chiral auxiliary derived from the natural amino acid pool[1], its six-membered homologue, (S)-piperidin-2-ylmethanol (frequently handled as a hydrochloride salt)[2], is emerging as a critical building block for advanced applications, including chiral polymers and antibody-drug conjugates (ADCs)[3],[4]. This guide objectively compares their structural dynamics, synthetic utility, and bench-level handling to assist researchers in selecting the optimal chiral scaffold.

Structural and Mechanistic Foundations

The fundamental divergence between these two molecules lies in their ring size and the resulting conformational dynamics:

  • Pyrrolidine Dynamics ((S)-Prolinol) : The five-membered pyrrolidine ring is characterized by flexible puckering, primarily shifting between endo and exo envelope conformations[5]. This flexibility allows prolinol to act as a "conformational switch" upon hydration or metal complexation, locking into a rigid, highly biased transition state that effectively shields one face of a prochiral substrate[1],[6].

  • Piperidine Dynamics ((S)-Piperidin-2-ylmethanol) : The six-membered piperidine ring naturally adopts a highly stable chair conformation[7]. This rigidity forces the resident hydroxymethyl group into a fixed equatorial or axial trajectory, projecting steric bulk differently than prolinol[8]. In applications like polymer synthesis or ADC linkers, this locked geometry prevents unwanted conformational drift, enhancing targeted binding affinities[3],[4].

  • Basicity and Handling : Piperidine derivatives generally exhibit higher basicity than their pyrrolidine counterparts[8],[7]. To prevent oxidative degradation and preserve enantiomeric excess (ee), (S)-piperidin-2-ylmethanol is typically supplied as a hydrochloride salt[2]. This necessitates an in situ neutralization step during synthesis to liberate the nucleophilic free amine[4],[9].

G Pool Chiral Pool Precursors Prolinol (S)-Prolinol (5-Membered Ring) Pool->Prolinol L-Proline Piperidin (S)-Piperidin-2-ylmethanol (6-Membered Ring) Pool->Piperidin L-Pipecolic Acid Env Envelope Conformation (Flexible Puckering) Prolinol->Env Chair Chair Conformation (Rigid Equatorial/Axial) Piperidin->Chair Chelation1 Bidentate Chelation (Metal Coordination) Env->Chelation1 Chelation2 Steric Shielding (Bulky Substituents) Chair->Chelation2 Outcome1 SAMP/RAMP Alkylation (>95% ee) Chelation1->Outcome1 Outcome2 Chiral Polymers & ADCs (Targeted Geometry) Chelation2->Outcome2

Fig 1: Conformational and mechanistic divergence of 5- vs 6-membered chiral amino alcohols.

Comparative Performance in Asymmetric Synthesis

  • Auxiliary-Directed Alkylation : (S)-Prolinol is the undisputed champion of auxiliary-directed alkylation via the SAMP/RAMP hydrazone methodology. By forming a rigid azaenolate, it routinely delivers >95% ee in the α-alkylation of aldehydes and ketones[1],[10].

  • Complex Conjugates and Polymers : (S)-Piperidin-2-ylmethanol excels in scenarios requiring structural rigidity over catalytic turnover. It is heavily utilized in synthesizing asymmetric conjugate compounds, such as pyrrolobenzodiazepine (PBD) dimers for ADCs, where the piperidine scaffold optimizes sequence-selective DNA minor-groove binding[4]. Additionally, its distinct solubility profile makes it an ideal monomer for chiral polymers used in optoelectronics and drug delivery systems[3].

Quantitative Data & Property Comparison

Property(S)-Prolinol(S)-Piperidin-2-ylmethanol HCl
Ring Structure 5-Membered (Pyrrolidine)[7]6-Membered (Piperidine)[7]
Natural Precursor L-Proline[1]L-Pipecolic Acid
Dominant Conformation Envelope (endo/exo puckering)[5]Chair (Equatorial/Axial)[7]
Form Factor Liquid (Free Base)Solid (Hydrochloride Salt)[2]
Relative Basicity Lower[8]Higher (as free amine)[8]
Primary Applications SAMP/RAMP Auxiliaries, Aldol Reactions[10]ADC Linkers, Chiral Polymers, PBDs[3],[4]

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols highlight the causality behind reagent selection and incorporate self-validating analytical steps.

Protocol A: In Situ Liberation and Coupling of (S)-Piperidin-2-ylmethanol HCl

Context: Synthesis of an ADC linker intermediate[4],[9].

  • Preparation : Suspend 1.0 equiv of (S)-piperidin-2-ylmethanol HCl in anhydrous dichloromethane (DCM) at -10 °C to 0 °C.

    • Causality: Anhydrous DCM prevents the hydrolysis of the incoming electrophile, while low temperatures control the exothermic neutralization.

  • Neutralization : Add 2.0–2.5 equiv of N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) dropwise.

    • Causality: The excess organic base neutralizes the HCl salt, liberating the free secondary amine while acting as an acid scavenger for the subsequent coupling[4],[9].

  • Electrophilic Addition : Slowly add 1.0 equiv of the target electrophile (e.g., an acid chloride or alkylating agent). Stir for 2 hours, allowing the reaction to warm to room temperature[4].

  • Validation (Self-Validating System) : Quench with 1M HCl to remove unreacted base[4]. Analyze the organic layer via LCMS (Method A: 10 min gradient from 95% Aqueous/5% Organic to 50% Organic) to confirm mass conversion[11]. Perform chiral HPLC against a racemic standard to ensure the stereocenter remained intact during basic coupling.

Workflow HCl (S)-Piperidin-2-ylmethanol HCl Salt Base Neutralization (TEA / DIPEA) HCl->Base FreeAmine Free Nucleophilic Amine Base->FreeAmine -HCl Coupling Electrophilic Coupling FreeAmine->Coupling +Electrophile Product Chiral Conjugate (e.g., ADC Linker) Coupling->Product Validation LCMS & Chiral HPLC Validation Product->Validation

Fig 2: Self-validating workflow for the in situ activation and coupling of piperidine HCl salts.

Protocol B: Synthesis of a Prolinol-Derived SAMP Auxiliary

Context: Preparation for asymmetric aldol or alkylation reactions[1],[10].

  • O-Methylation : Treat (S)-prolinol with NaH and methyl iodide in THF to form (S)-2-(methoxymethyl)pyrrolidine.

    • Causality: Masking the hydroxyl group prevents unwanted side reactions and enhances the steric bulk of the auxiliary[10].

  • N-Nitrosation & Reduction : React the intermediate with sodium nitrite/HCl, followed by reduction using LiAlH4 to yield the highly nucleophilic hydrazine (SAMP)[10].

  • Validation : Form a test hydrazone with a standard ketone (e.g., cyclohexanone). Verify the formation of the rigid C=N bond via 1H-NMR (monitoring the shift of the imine proton) before proceeding to the asymmetric alkylation step[1].

References[1] The Enduring Legacy of (S)-Prolinol Type Chiral Auxiliaries: An In-depth Technical Guide - Benchchem

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Validation

FTIR spectroscopy validation for (s)-piperidin-2-ylmethanol hydrochloride

Analytical Validation of (S)-Piperidin-2-ylmethanol Hydrochloride: A Comparative Guide to FTIR Spectroscopy and Alternative Modalities Executive Summary (S)-piperidin-2-ylmethanol hydrochloride is a critical chiral build...

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Author: BenchChem Technical Support Team. Date: March 2026

Analytical Validation of (S)-Piperidin-2-ylmethanol Hydrochloride: A Comparative Guide to FTIR Spectroscopy and Alternative Modalities

Executive Summary

(S)-piperidin-2-ylmethanol hydrochloride is a critical chiral building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including piperidine-based antimalarial agents such as mefloquine[1]. Validating the structural identity, salt form, and purity of this intermediate is a non-negotiable regulatory requirement. As a Senior Application Scientist, I approach analytical method development not merely as a set of instructions, but as a robust, self-validating system. This guide objectively compares Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy against traditional methodologies, providing a causality-driven framework compliant with ICH Q2(R1)[2] and USP <854>[3] guidelines.

Mechanistic Rationale: Comparative Evaluation of Spectroscopic Modalities

When selecting an analytical modality for a hydrochloride salt containing both a secondary amine and a primary alcohol, the physical chemistry of the molecule dictates the instrument choice. FTIR spectroscopy measures the absorption of electromagnetic radiation between 4000 and 400 cm⁻¹, which promotes molecules to excited vibrational states based on changes in their dipole moments[3].

The table below objectively compares ATR-FTIR against KBr-Transmission FTIR and Raman spectroscopy for this specific compound.

Table 1: Comparative Evaluation of Spectroscopic Modalities for (S)-piperidin-2-ylmethanol HCl

Analytical ModalityPhysical PrincipleSample PreparationSensitivity to Polar Bonds (HCl Salt)Moisture Artifact RiskScientific Verdict
ATR-FTIR Dipole moment change (Evanescent wave)None (Direct crystal contact)Excellent (Strong N-H⁺ and O-H signals)Minimal Optimal. Non-destructive and avoids hygroscopic interference[4].
Transmission FTIR (KBr Pellet) Dipole moment change (Transmittance)High (Requires pressing with KBr)Excellent High (Water absorbs at ~3300 cm⁻¹)Sub-optimal. KBr is hygroscopic; absorbed water masks the critical O-H stretch.
Raman Spectroscopy Polarizability change (Inelastic scattering)NonePoor (Ionic bonds scatter weakly)None Complementary. Excellent for the carbon backbone, but weak for confirming the HCl salt form.

The Causality of Choice: Why is ATR-FTIR the definitive choice? The hydrochloride salt of (S)-piperidin-2-ylmethanol contains highly polar N-H⁺ and O-H bonds. FTIR is fundamentally sensitive to changes in dipole moments, making it highly responsive to these functional groups. Conversely, Raman relies on changes in polarizability, rendering it nearly blind to the ionic interactions of the hydrochloride salt. Furthermore, KBr pellet preparation introduces mechanical stress and moisture, which can induce polymorphic transformations or completely obscure the diagnostic 3200–3400 cm⁻¹ region.

Self-Validating Experimental Protocol: ATR-FTIR Analysis

To ensure scientific integrity, every step in this protocol is designed as a self-validating system. If a step fails, the workflow halts, preventing the propagation of analytical errors[5].

Phase 1: Instrument Operational Qualification (OQ)

  • Step: Scan a traceable polystyrene film standard before sample analysis.

  • Causality: According to USP <854> and EP 9.7, the instrument must demonstrate wavenumber accuracy[4]. We verify the exact peak positions at 1600 cm⁻¹ and 1583 cm⁻¹[6]. This proves the interferometer and laser are perfectly aligned. If the peaks shift, the system is fundamentally compromised.

Phase 2: Background Acquisition

  • Step: Collect a background spectrum of the clean diamond ATR crystal.

  • Causality: Atmospheric water vapor and CO₂ constantly fluctuate. By taking a background scan immediately before the sample, we create a mathematical baseline that is subtracted from the final spectrum, eliminating environmental artifacts and preventing baseline drift.

Phase 3: Sample Application & Pressure Control

  • Step: Place 2–5 mg of (S)-piperidin-2-ylmethanol hydrochloride directly onto the ATR crystal. Apply consistent pressure using the integrated anvil.

  • Causality: ATR relies on an evanescent wave penetrating the sample (typically 0.5–2 µm deep)[7]. Consistent pressure ensures intimate contact between the solid powder and the crystal, displacing air pockets and maximizing reproducible absorbance intensities.

Phase 4: Spectral Acquisition & System Suitability

  • Step: Acquire the spectrum using 32 co-added scans at a resolution of 4 cm⁻¹ over the 4000–650 cm⁻¹ range[3].

  • Causality: A resolution of 4 cm⁻¹ is the optimal thermodynamic balance for solid-state pharmaceutical APIs—it provides distinct peak separation without introducing excessive instrumental noise. Co-adding 32 scans increases the Signal-to-Noise Ratio (SNR) by the square root of the number of scans, ensuring trace impurities are not lost in the baseline noise.

Workflow Visualization

FTIR_Validation_Workflow Start Initiate Validation Protocol OQ Operational Qualification (OQ) Polystyrene Standard Check Start->OQ Decision1 Passes OQ Criteria? (USP <854> / EP 9.7) OQ->Decision1 FailOQ Recalibrate Instrument Decision1->FailOQ No Background Collect Background Spectrum (Air/Blank ATR Crystal) Decision1->Background Yes FailOQ->OQ SamplePrep Sample Application (S)-piperidin-2-ylmethanol HCl Background->SamplePrep Acquisition Spectral Acquisition (Resolution: 4 cm⁻¹, 32 Scans) SamplePrep->Acquisition SystemSuitability System Suitability Test S/N Ratio & Baseline Check Acquisition->SystemSuitability DataAnalysis Data Interpretation Peak Matching vs Reference SystemSuitability->DataAnalysis Report Generate Validation Report (ICH Q2 Compliant) DataAnalysis->Report

Fig 1. Self-validating ATR-FTIR workflow for pharmaceutical intermediate analysis.

Data Interpretation & Acceptance Criteria

For a validation batch to pass, the acquired spectrum must be compared against a qualified Reference Standard (RS). The characteristic vibrational modes must fall within the specific tolerances outlined below.

Table 2: Characteristic ATR-FTIR Spectral Assignments for (S)-piperidin-2-ylmethanol HCl

Functional GroupWavenumber Range (cm⁻¹)Intensity / ShapeDiagnostic Value & Causality
O-H Stretch (Alcohol)3200 – 3400Strong, BroadConfirms the integrity of the hydroxymethyl group. Broadening is caused by intermolecular hydrogen bonding.
N-H⁺ Stretch (Amine HCl)2500 – 2950Strong, Multiple BandsHighly diagnostic of the hydrochloride salt form. The protonation of the piperidine nitrogen creates a complex "ammonium band" structure.
C-H Stretch (Aliphatic)2850 – 2950Medium, SharpRepresents the saturated carbon backbone of the piperidine ring.
C-O Stretch (Primary Alcohol)1000 – 1050Strong, SharpConfirms the primary alcohol C-O single bond integrity. Shifts in this peak can indicate esterification impurities.

References

  • USP <854> Mid-Infrared Spectroscopy. Drug Future Pharmacopeia Archive. Available at: [Link]

  • Spectroscopy and Spectroscopic Analytical Techniques in the United States Pharmacopeia–National Formulary (USP–NF). Spectroscopy Online. Available at: [Link]

  • Calibration of FTIR Spectrophotometer. PharmaGuideline. Available at: [Link]

  • How to Validate FTIR Results With Reference Samples (ICH Q2 Guidelines). PatSnap Eureka. Available at: [Link]

  • FTIR instrument verification protocols in European Pharmacopoeia (EP) 9.7. JASCO Global. Available at: [Link]

  • Mefloquine (Piperidin-2-ylmethanol derivative) Compound Summary. National Center for Biotechnology Information (PubChem). Available at: [Link]

Sources

Comparative

Comparative Reactivity Profiling of (S)-Piperidin-2-ylmethanol Hydrochloride: A Technical Guide for Drug Development

Executive Summary The piperidine ring is a privileged scaffold in medicinal chemistry, offering precise spatial orientation for drug-target interactions. Among its functionalized derivatives, (S)-piperidin-2-ylmethanol h...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine ring is a privileged scaffold in medicinal chemistry, offering precise spatial orientation for drug-target interactions. Among its functionalized derivatives, (S)-piperidin-2-ylmethanol hydrochloride stands out as a highly versatile, chiral, and bifunctional building block[1]. For researchers and drug development professionals, understanding how the reactivity of this specific derivative compares to other piperidine analogs is critical for designing chemoselective synthetic routes. This guide objectively compares the steric and electronic profiles of key piperidine derivatives and provides a self-validating experimental workflow for chemoselective functionalization.

Mechanistic Overview & Structural Causality

The reactivity of piperidine derivatives is governed by a delicate balance of sp³-hybridization, steric hindrance, and σ-inductive effects. Understanding the causality behind these structural changes is essential for predicting chemical behavior.

  • Unsubstituted Piperidine (The Baseline): Piperidine is a strong aliphatic base (pKa ~11.12) because its nitrogen is sp³-hybridized. This geometry places the nitrogen lone pair in an orthogonal orbital that is highly accessible for protonation and nucleophilic attack[2].

  • Inductive Electron Withdrawal (Morpholine): Introducing an oxygen atom at the 4-position creates morpholine. The high electronegativity of the oxygen atom withdraws electron density through the σ-bond network. This inductive effect drastically reduces the availability of the nitrogen lone pair, dropping the pKa to ~8.4 and reducing its nucleophilicity by several orders of magnitude compared to piperidine[3][4].

  • Steric Shielding (2,2,6,6-Tetramethylpiperidine - TMP): TMP retains a high basicity (pKa ~10.75) but exhibits a completely different reactivity profile. The bulky gem-dimethyl groups at the 2- and 6-positions create severe steric bulk that physically shields the nitrogen lone pair. Consequently, TMP acts as a non-nucleophilic base, incapable of participating in standard substitution reactions[5].

  • (S)-Piperidin-2-ylmethanol Hydrochloride (Bifunctional & Protected): This derivative introduces two unique variables. First, it possesses both a secondary amine and a primary alcohol (hydroxymethyl group at C2), requiring chemoselective strategies[1]. Second, it is supplied as a hydrochloride salt. Causality: The salt form is not merely a handling convenience; protonating the sp³ nitrogen prevents premature auto-oxidation and the absorption of atmospheric CO₂ (which forms carbamates). The C2-hydroxymethyl group introduces localized steric hindrance, slightly reducing the N-alkylation rate compared to unsubstituted piperidine, but preserving its role as a potent nucleophile once neutralized.

ReactivityLogic P1 Piperidine (Unhindered) R1 High Nucleophilicity Strong Base P1->R1 P2 TMP (Sterically Hindered) R2 Non-Nucleophilic Hindered Base P2->R2 P3 Morpholine (Inductive Withdrawal) R3 Lower Basicity Moderate Nucleophile P3->R3 P4 (S)-Piperidin-2-ylmethanol (Bifunctional, C2-Hindered) R4 Chemoselective Targets (N vs O Reactivity) P4->R4

Fig 1. Structural causality dictating the reactivity profiles of piperidine derivatives.

Quantitative Reactivity Comparison

The following table summarizes the quantitative metrics that dictate the performance of these derivatives in synthetic workflows.

DerivativepKa (Conjugate Acid)Relative NucleophilicitySteric Hindrance at NitrogenPrimary Synthetic Role
Piperidine ~11.12Very HighLowStrong nucleophile, enamine formation
Morpholine ~8.40ModerateLowMild nucleophile (inductive withdrawal)
TMP ~10.75Very LowExtremely HighNon-nucleophilic hindered base
(S)-Piperidin-2-ylmethanol HCl ~10.50 (Free base)High (N) / Moderate (O)Moderate (C2-substituted)Chiral building block, bifunctional scaffold

Experimental Methodology: Chemoselective N-Alkylation

When working with (S)-piperidin-2-ylmethanol hydrochloride, the primary challenge is achieving chemoselectivity—reacting the secondary amine without O-alkylating the primary alcohol. Because nitrogen is more polarizable (softer) than oxygen, it exhibits superior nucleophilicity under kinetic control.

Step-by-Step Protocol

Objective: Selectively N-alkylate (S)-piperidin-2-ylmethanol while leaving the C2-hydroxymethyl group intact.

  • Activation (In Situ Neutralization):

    • Procedure: Suspend (S)-piperidin-2-ylmethanol HCl (1.0 eq) in anhydrous Dichloromethane (DCM) at 0°C. Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise.

    • Causality: DIPEA is chosen over standard bases like NaOH or Triethylamine because it is highly sterically hindered and non-nucleophilic. It efficiently strips the HCl to liberate the free amine without competing for the electrophile later in the reaction.

  • Electrophilic Addition (Kinetic Control):

    • Procedure: Slowly add the alkyl halide (e.g., benzyl bromide, 1.0 eq) to the 0°C solution. Stir for 2 hours, maintaining the temperature.

    • Causality: Conducting the reaction at 0°C enforces kinetic control. The highly polarizable nitrogen outcompetes the harder oxygen atom for the electrophile. Higher temperatures would increase the rate of the thermodynamically driven O-alkylation side reactions.

  • Quench & Workup:

    • Procedure: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

The Self-Validating System

Every robust protocol must validate itself in real-time and post-isolation to ensure trustworthiness.

  • In-Process Control (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using a Ninhydrin stain. The starting material (a secondary amine) will react with Ninhydrin to form a distinct pink/purple complex. As the N-alkylation proceeds to form a tertiary amine, this staining response will disappear. The absence of a Ninhydrin-active spot validates the consumption of the N-center.

  • Post-Isolation Validation: Analyze the purified product via ¹H-NMR. Successful chemoselectivity is validated by observing a downfield chemical shift in the piperidine ring protons adjacent to the nitrogen, while the chemical shift of the primary alcohol's -CH2OH protons remains unperturbed.

Workflow S1 1. Activation (S)-Piperidin-2-ylmethanol HCl + DIPEA (2.5 eq) S2 2. Electrophile Addition Alkyl Halide (1.0 eq) at 0°C S1->S2 S3 3. Kinetic Control N-Alkylation favored over O-Alkylation S2->S3 S4 4. Self-Validation IPC: Ninhydrin TLC Post: NMR (N-CH2 vs O-CH2 shifts) S3->S4

Fig 2. Self-validating workflow for the chemoselective N-alkylation of (S)-piperidin-2-ylmethanol.

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Safety & Regulatory Compliance

Safety

(s)-Piperidin-2-ylmethanol hydrochloride proper disposal procedures

Comprehensive Operational Guide: Safe Handling and Disposal of (S)-Piperidin-2-ylmethanol Hydrochloride In the fast-paced environment of drug development and chemical synthesis, operational excellence requires more than...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Guide: Safe Handling and Disposal of (S)-Piperidin-2-ylmethanol Hydrochloride

In the fast-paced environment of drug development and chemical synthesis, operational excellence requires more than just following rules—it requires a deep understanding of the causality behind laboratory safety. This guide provides an authoritative, step-by-step framework for the safe handling and disposal of (S)-Piperidin-2-ylmethanol hydrochloride (CAS: 459834-03-8), ensuring your laboratory maintains strict environmental compliance and protects its personnel.

Chemical Profiling & Causality in Waste Management

Understanding the specific molecular behavior of1 [1] is the foundation of a self-validating safety protocol.

  • Hygroscopicity & State: As an organic amine hydrochloride salt, this compound is typically a solid powder that readily absorbs moisture from the air.

  • Aqueous Acidity: When dissolved in water, the salt dissociates. The resulting solution will be slightly to moderately acidic (pH < 7). Causality: Because of this acidity, aqueous waste streams containing this compound must not be stored in metal containers, which are prone to rapid corrosion and subsequent leakage.

  • Halogen Content (Critical Insight): The presence of the chloride ion (Cl⁻) fundamentally alters how this chemical must be destroyed. When organic solutions containing this compound are incinerated, the chloride can form highly corrosive hydrogen chloride (HCl) gas or toxic dioxins. Causality: Therefore, any organic waste stream containing this compound must be routed to a "Halogenated Waste" container. This ensures the waste is processed at specialized facilities equipped with alkaline flue-gas scrubbers [2].

Waste Routing Decision Matrix

Before generating waste, researchers must establish a clear routing plan based on the solvent system used during the assay or synthesis.

WasteRouting Start Waste Generation: (S)-Piperidin-2-ylmethanol HCl Solid Solid Waste (Powder/Contaminated PPE) Start->Solid Liquid Liquid Waste (Solutions) Start->Liquid SolidBin Solid Hazardous Waste Container Solid->SolidBin Aqueous Aqueous Solution (pH < 7 due to HCl) Liquid->Aqueous Organic Organic Solution (e.g., DCM, MeOH) Liquid->Organic AqBin Aqueous Acidic Waste Container Aqueous->AqBin OrgBin Halogenated Organic Waste Container (Due to Cl-) Organic->OrgBin

Figure 1: Waste routing decision matrix for (S)-Piperidin-2-ylmethanol hydrochloride streams.

Quantitative Waste Stream Categorization

To ensure regulatory compliance and prevent dangerous chemical incompatibilities, categorize the waste according to the following specifications:

Waste StreamPrimary Hazard ProfileApproved Container MaterialRegulatory ClassificationFinal Disposal Method
Solid Powder / PPE Irritant, ToxicHigh-Density Polyethylene (HDPE)Hazardous Chemical WasteHigh-Temperature Incineration
Aqueous Solution Mildly Corrosive (pH < 7)HDPE or Glass (Avoid Metal)RCRA Corrosive (if pH ≤ 2)Neutralization / Incineration
Organic Solution Flammable, HalogenatedGlass or PTFE-linedRCRA Ignitable / HalogenatedHalogen-Rated Incineration

Step-by-Step Disposal Methodology

This protocol ensures a self-validating system where each step verifies the integrity of the previous one.

Step 1: Container Selection and Verification

  • Action: Select a chemically compatible container. For (S)-Piperidin-2-ylmethanol hydrochloride, use HDPE for solids/aqueous solutions and PTFE-lined glass for organic solutions.

  • Causality: Residual hazardous substances can trigger chemical reactions or degrade improper container materials. 2 [5] that containers must be chemically compatible with the stored waste and free from deterioration.

  • Validation: Visually inspect the container for micro-cracks and ensure the cap provides a hermetic seal before adding any waste.

Step 2: Waste Accumulation at the Point of Generation

  • Action: Deposit the waste into the designated container within a Satellite Accumulation Area (SAA) or under an EPA Subpart K Laboratory Management Plan.

  • Causality: The 3 [4] that chemical waste must be accumulated at or near the point of generation, under the strict control of the operator, to prevent cross-contamination and unauthorized mixing.

  • Validation: Ensure the container is filled to no more than 90% capacity. This leaves necessary headspace for vapor expansion, preventing pressure-induced ruptures.

Step 3: GHS and EPA Compliant Labeling

  • Action: Immediately affix a hazardous waste label. The label must explicitly state "Hazardous Waste," list the full chemical name ("(S)-Piperidin-2-ylmethanol hydrochloride"), and identify the primary hazards (e.g., "Irritant," "Halogenated").

  • Causality: Unlabeled containers violate OSHA's Hazard Communication Standard and EPA RCRA regulations, leading to severe safety risks for downstream waste handlers who might inadvertently mix incompatible chemicals.

  • Validation: Cross-reference the label with the Safety Data Sheet (SDS) to ensure all hazard pictograms match the physical contents.

Step 4: Transfer to Central Accumulation Area (CAA)

  • Action: Transfer the sealed, labeled container to the facility's CAA within the regulatory timeframe (typically within 3 days of exceeding SAA limits, or every 6-12 months under 4 [3]).

  • Causality: Time-driven removals prevent the degradation of containers over time and eliminate the dangerous stockpiling of reactive chemicals in active workspaces.

  • Validation: Document the transfer in the laboratory's central waste manifest log, signing off on the date and volume transferred.

Emergency Spill Response & Decontamination

In the event of a spill, the physical state of the compound dictates the response pathway.

SpillResponse Spill Spill Detected: (S)-Piperidin-2-ylmethanol HCl Assess Assess Physical State Spill->Assess Dry Dry Powder Spill Assess->Dry Wet Solution Spill Assess->Wet Sweep Careful Sweeping (Avoid Dust Generation) Dry->Sweep Absorb Use Inert Absorbent (e.g., Vermiculite) Wet->Absorb Collect Collect in Sealable Secondary Container Sweep->Collect Absorb->Collect Label Label as Hazardous Spill Debris Collect->Label

Figure 2: Emergency spill response and decontamination workflow for solid and liquid states.

Spill Protocol Execution:

  • Isolate the Area: Restrict access to prevent tracking the chemical throughout the lab.

  • PPE Donning: Equip nitrile gloves, safety goggles, and a lab coat. If the dry powder is aerosolized, an N95 or P100 particulate respirator is required to prevent inhalation of the irritant.

  • Containment (Dry): Do not use a standard laboratory vacuum, as it will aerosolize the fine hydrochloride powder into the exhaust. Gently sweep the powder using a dedicated brush and pan, or use a damp paper towel to pick up residues without generating dust.

  • Containment (Wet): Surround the spill with an inert absorbent like vermiculite or sand.

  • Final Decontamination: Wash the spill surface with a mild detergent and water, collecting all wash water into the aqueous waste stream container.

References

  • (S)-piperidin-2-ylMethanol hydrochloride — Chemical Substance Information. NextSDS.[Link]

  • Disposal of Chemicals in the Laboratory. Environmental Marketing Services.[Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency (EPA).[Link]

  • Management of Waste - Prudent Practices in the Laboratory. NCBI Bookshelf - National Institutes of Health. [Link]

  • The Risk of Improper HazMat Container Disposal. ICC Compliance Center.[Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
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(s)-Piperidin-2-ylmethanol hydrochloride
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